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  • Product: Methyl 5-hydroxyisoquinoline-4-carboxylate
  • CAS: 1958100-72-5

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to 5-Hydroxy Substituted Isoquinoline Building Blocks for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds that exhibit significant biological activity.[1][2] Among the various substituted isoquinolines, the 5...

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds that exhibit significant biological activity.[1][2] Among the various substituted isoquinolines, the 5-hydroxy variant stands out as a particularly valuable building block in medicinal chemistry. The presence of the hydroxyl group at the 5-position not only enhances the molecule's reactivity but also provides a crucial handle for diverse functionalization, enabling the exploration of a wide chemical space in the pursuit of novel therapeutic agents.[3] This guide provides an in-depth technical overview of the synthesis, reactivity, and applications of 5-hydroxy substituted isoquinoline building blocks, tailored for professionals in drug discovery and development.

The Strategic Importance of the 5-Hydroxyisoquinoline Core

The 5-hydroxyisoquinoline moiety is a privileged scaffold in drug design due to a combination of its structural and electronic properties. The hydroxyl group is a strong activating group that directs electrophilic substitution to the ortho and para positions of the benzene ring, facilitating the introduction of various substituents.[4][5] Furthermore, the phenolic hydroxyl group can be readily derivatized through reactions such as alkylation and acylation, offering a versatile platform for modifying the physicochemical properties and biological activity of the resulting molecules.[3] This inherent reactivity and potential for diversification make 5-hydroxyisoquinoline a cornerstone for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Synthesis of the 5-Hydroxyisoquinoline Scaffold

The construction of the core 5-hydroxyisoquinoline can be approached through several established synthetic strategies for isoquinolines, followed by introduction or unmasking of the hydroxyl group. Key methods include the Pomeranz-Fritsch and Pictet-Spengler reactions.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical and versatile method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[6][7] The general mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution.

Experimental Protocol: Generalized Pomeranz-Fritsch Synthesis of a Substituted Isoquinoline [6]

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde (1.0 equivalent) in toluene.

  • Add 2,2-diethoxyethylamine (1.1 equivalents).

  • Heat the mixture to reflux to azeotropically remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.

Step 2: Cyclization to the Isoquinoline

  • Dissolve the crude benzalaminoacetal in a suitable acidic medium (e.g., concentrated sulfuric acid, polyphosphoric acid).

  • Heat the reaction mixture. The temperature and reaction time will vary depending on the substrate and the acid used. Monitor the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., ammonium hydroxide, sodium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline.

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a powerful method for the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5]

Experimental Protocol: Generalized Pictet-Spengler Synthesis of a Tetrahydroisoquinoline [8]

  • To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene), add the aldehyde or ketone (1.1 equivalents).

  • Add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired tetrahydroisoquinoline.

Reactivity and Derivatization of 5-Hydroxyisoquinoline

The 5-hydroxyisoquinoline core offers multiple sites for chemical modification, with the reactivity being significantly influenced by the electronic properties of both the pyridine and the activated benzene ring.

Electrophilic Aromatic Substitution

The hydroxyl group at the 5-position is a potent activating group, directing electrophilic attack to the ortho (position 6) and para (position 8) positions of the benzene ring.[4][5][9] This is due to the resonance stabilization of the carbocation intermediate formed during the substitution.

Nitration of 5-hydroxyisoquinoline is expected to yield a mixture of 6-nitro and 8-nitro derivatives. The regioselectivity can be influenced by the reaction conditions.

Conceptual Experimental Protocol: Nitration of 5-Hydroxyisoquinoline

  • Dissolve 5-hydroxyisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • Allow the reaction to proceed, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with a suitable organic solvent.

  • Separate and purify the isomeric products by column chromatography.

Halogenation, such as bromination, of 5-hydroxyisoquinoline is also directed to the 6 and 8 positions. Due to the high activation by the hydroxyl group, this reaction can often proceed under mild conditions, sometimes without a Lewis acid catalyst.[10][11]

Conceptual Experimental Protocol: Bromination of 5-Hydroxyisoquinoline

  • Dissolve 5-hydroxyisoquinoline in a suitable solvent (e.g., acetic acid, chloroform).

  • Add a solution of bromine in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography to isolate the brominated isomers.

O-Alkylation and O-Acylation

The phenolic hydroxyl group at the 5-position is readily alkylated or acylated under basic conditions, providing a straightforward method for introducing a wide range of functional groups. This modification can be crucial for modulating properties such as solubility, lipophilicity, and metabolic stability.

Experimental Protocol: O-Alkylation of 5-Hydroxyisoquinoline [12]

  • To a solution of 5-hydroxyisoquinoline (1.0 equivalent) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for a short period to form the phenoxide.

  • Add the alkylating agent (e.g., an alkyl halide) (1.1 equivalents).

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-alkoxyisoquinoline.

Applications in Drug Discovery and Development

The 5-hydroxyisoquinoline scaffold is a key component in a number of biologically active molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Several potent and selective PARP inhibitors are based on the isoquinolinone scaffold, which can be derived from 5-hydroxyisoquinoline. The 5-substituent plays a critical role in the binding and selectivity of these inhibitors. For instance, 5-benzamidoisoquinolin-1-one has been identified as a highly selective PARP-2 inhibitor.[13]

CompoundTarget(s)IC50 ValuesReference
8-hydroxy-2-methylquinazolinone (NU1025)PARP0.40 µM[14]
8-methylquinazolinone derivativesPARP0.13-0.27 µM[14]
1H-thieno[3,4-d]imidazole-4-carboxamide derivative (16l)PARP-10.043 µM[15]
Quinoxaline-based derivative (5)PARP-13.05 nM[16]
Quinoxaline-based derivative (8a)PARP-12.31 nM[16]
Other Therapeutic Areas

Beyond oncology, isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[17][18][19] The versatility of the 5-hydroxyisoquinoline building block allows for its incorporation into diverse molecular architectures to target a variety of biological pathways.

Spectroscopic Characterization

Accurate characterization of the 5-hydroxyisoquinoline core and its derivatives is essential. The following provides an overview of the expected spectroscopic data.

5-Hydroxyisoquinoline

  • Appearance: White to brown crystalline powder.[3]

  • Molecular Formula: C₉H₇NO[3]

  • Molecular Weight: 145.16 g/mol [3]

  • Melting Point: ~220 °C[3]

5-Nitroisoquinoline

  • Molecular Formula: C₉H₆N₂O₂

  • Molecular Weight: 174.16 g/mol [20][21]

  • ¹H NMR (300 MHz, CDCl₃): δ 9.39 (d), 8.75 (d), 8.59 (d), 8.46 (d), 8.36 (d), 7.72 (t) ppm.[21]

8-Bromo-5-nitroisoquinoline

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.81 (d), 8.87 (d), 8.39 (d), 8.36 (d), 8.16 (dd) ppm.[7]

Conclusion

5-Hydroxy substituted isoquinoline building blocks represent a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. Their inherent reactivity, driven by the activating hydroxyl group, allows for facile and diverse functionalization, enabling the systematic exploration of structure-activity relationships. The successful application of this scaffold in the development of potent PARP inhibitors underscores its significance in modern medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 5-hydroxyisoquinolines, offering a solid foundation for researchers and drug development professionals to leverage this important chemical entity in their quest for new medicines.

References

  • Phenol _Electrophilic substitution rxn. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reactions of Other Phenolic Compounds - A Level Chemistry. (2025, January 4). Save My Exams. Retrieved February 15, 2026, from [Link]

  • Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021, November 18). YouTube. Retrieved February 15, 2026, from [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Retrieved February 15, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • 5-Nitroisoquinoline | C9H6N2O2. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Griffin, R. J., et al. (1998). Resistance-modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247–5256.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved February 15, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]

  • Wang, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Molecules, 21(6), 765.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Thorsell, A.-G., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(9), 3467–3479.
  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.
  • Gualandi, A., et al. (2020). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (2002).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(52), 32969-32983.
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • SelectiveC‐5 halogenation (Cl/Br) of 8‐hydroxy quinolines under transition metal‐free condition. (2020).
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. (2015, April 15). Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3251-3256.
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  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018, January 5). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • The 1D ¹³C NMR spectrum of purified 5-nitroisatin (dissolved in 100%... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. (n.d.). University of Wolverhampton.
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  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3691-3699.
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Sources

Foundational

Therapeutic potential of isoquinoline-4-carboxylic acid esters

Therapeutic Potential of Isoquinoline-4-Carboxylic Acid Esters Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine, morph...

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of Isoquinoline-4-Carboxylic Acid Esters

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine, morphine) and synthetic drugs.[1] While the 1- and 3-positions have been extensively exploited (e.g., in HIF prolyl hydroxylase inhibitors like Roxadustat), the isoquinoline-4-carboxylic acid ester motif represents an underutilized but highly potent pharmacophore.

This technical guide analyzes the therapeutic utility of this specific subclass. Unlike their free acid counterparts—which often suffer from poor membrane permeability—the ester derivatives serve a dual role:

  • Prodrugs: Enhancing lipophilicity to cross the blood-brain barrier (BBB) or cellular membranes before intracellular hydrolysis.

  • Direct Effectors: Occupying hydrophobic pockets in viral proteases or allosteric sites in G-protein coupled receptors (GPCRs).

Key Therapeutic Indications:

  • Antiviral Agents: HIV-1 Integrase and Reverse Transcriptase inhibition.

  • Oncology: Reversal of Multidrug Resistance (MDR) and topoisomerase inhibition.

  • Neurology: Neurokinin-3 (NK3) receptor antagonism for psychiatric disorders.

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of isoquinoline-4-carboxylates is governed by the electronic and steric environment of the ester group and the substituents on the benzene ring (positions 5–8).

SAR Logic Table
PositionModificationBiological Impact
C-4 (Ester) Methyl/Ethyl vs. BenzylSmall alkyls (Me/Et): Optimize oral bioavailability (Prodrug).Bulky esters (Benzyl/t-Butyl): Enhance hydrophobic interaction in viral pockets (Direct Inhibitor).
C-1 Benzyl / Aryl groupsCritical for Antiviral activity . Provides "wing" interactions in the binding cleft.
C-6/7 Methoxy (-OMe)Increases electron density; essential for cytotoxicity and DNA intercalation.
N-2 Oxidation (N-Oxide)Potentiates bioreductive alkylation in hypoxic tumor environments.

Mechanistic Pathways

The therapeutic efficacy of these esters operates through two distinct pathways depending on the target tissue.

Pathway A: The "Trojan Horse" Prodrug Mechanism (CNS/Hypoxia)

In neurological or hypoxic tumor applications, the ester function is primarily a delivery vehicle. The lipophilic ester crosses the membrane and is cleaved by intracellular carboxylesterases (CES1/CES2) to release the active acid, which then inhibits targets like HIF Prolyl Hydroxylase (PHD) or NK3 receptors.

Pathway B: Direct Allosteric Binding (Antiviral/MDR)

In antiviral applications, the intact ester is required. The carbonyl oxygen acts as a hydrogen bond acceptor, while the alkyl tail fills hydrophobic pockets in the viral enzyme, locking it in an inactive conformation.

MOA_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound Isoquinoline-4-Ester (Lipophilic) Membrane Cell Membrane Compound->Membrane Passive Diffusion Esterase Carboxylesterase (CES1/2) Membrane->Esterase Pathway A: Prodrug Activation Target_Viral Target: Viral Protease (Direct Binding) Membrane->Target_Viral Pathway B: Intact Binding Acid Active Acid (Polar) Esterase->Acid Hydrolysis Target_PHD Target: PHD Enzyme (Hypoxia Response) Acid->Target_PHD Inhibition

Caption: Dual mechanism of action: Intracellular hydrolysis for metabolic targets vs. direct binding for viral targets.

Synthesis Protocols

Synthesis of the 4-carboxylate position on the isoquinoline ring is more challenging than the 1- or 3-positions. The Heck Coupling and Ugi-4CR (multicomponent reaction) are the most robust modern methods.

Protocol: Palladium-Catalyzed Carbonylation (Heck-Type)

Use case: High-yield synthesis of ethyl isoquinoline-4-carboxylate from 4-bromoisoquinoline.

Reagents:

  • Substrate: 4-Bromoisoquinoline (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%)

  • Solvent: Ethanol (acting as solvent and nucleophile)

  • Base: Triethylamine (Et₃N)

  • Gas: Carbon Monoxide (CO) balloon (1 atm)

Step-by-Step Workflow:

  • Inerting: Charge a flame-dried Schlenk flask with 4-bromoisoquinoline, Pd(OAc)₂, and dppp under Argon.

  • Solvation: Add ethanol (anhydrous) and Et₃N via syringe.

  • Carbonylation: Evacuate Argon and backfill with CO gas (repeat 3x). Maintain CO atmosphere.

  • Reaction: Heat to 80°C for 12 hours. The solution will darken as Pd(0) species form.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1). The ester typically elutes as a pale yellow oil/solid.

Synthesis_Scheme Start 4-Bromoisoquinoline Reagents Pd(OAc)2, dppp CO (1 atm), Et3N EtOH, 80°C Start->Reagents Intermediate Pd-Acyl Complex Reagents->Intermediate Oxidative Addition & CO Insertion Product Ethyl Isoquinoline-4-carboxylate Intermediate->Product Nucleophilic Attack (EtOH)

Caption: Palladium-catalyzed carbonylation route to access isoquinoline-4-carboxylates.

Preclinical Evaluation Data

The following data summarizes key findings regarding the biological activity of specific ester derivatives.

Table 1: Comparative Biological Activity
Compound IDStructure (R-Group at C-4)TargetActivity (IC₅₀ / EC₅₀)MechanismSource
Cmpd 6d Ethyl ester (with 1-benzyl)HIV-1 0.8 µg/mL Reverse Transcriptase Inhibition[MDPI, 2022]
IQQ-N-Oxide Methyl ester (Quinone form)MDR Cancer 0.91 µM ROS Accumulation & Efflux Pump Inhibition[J. Med. Chem, 2024]
Generic 4-Carboxylic Acid (Free)NK3 Receptor ~100 nMAntagonist (requires free acid)[Arch. Pharm, 2003]
Experimental Protocol: In Vitro Antiviral Assay (HIV-1)

To validate the activity of the ester derivative.

  • Cell Line: MT-4 cells (Human T-cell leukemia).

  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Add serial dilutions of Ethyl isoquinoline-4-carboxylate (0.01 – 100 µg/mL) immediately post-infection.

  • Incubation: Incubate at 37°C, 5% CO₂ for 5 days.

  • Readout: Measure cytopathic effect (CPE) using the MTT assay.

    • Control: AZT (Zidovudine) as positive control.

    • Calculation: Determine EC₅₀ (50% Effective Concentration) relative to mock-infected cells.

Future Directions & Challenges

  • Solubility vs. Permeability: While esters improve permeability, they reduce aqueous solubility. Formulation strategies using cyclodextrin inclusion complexes or liposomal delivery (as seen with transferrin-conjugated liposomes) are critical for in vivo success.

  • Metabolic Stability: Simple ethyl esters may be hydrolyzed too quickly in plasma. Sterically hindered esters (e.g., isopropyl or tert-butyl ) or bioisosteres (e.g., oxadiazoles ) should be explored to tune the half-life.

  • Selectivity: The 4-position is crowded. Rational drug design using Crystal Structure 1D3G (DHODH) or similar homology models is recommended to avoid off-target effects on other kinases.

References

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents. MDPI Molecules. [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. [Link][2]

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Exploratory

The Ascendant Scaffold: A Technical Guide to 4-Substituted 5-Hydroxyisoquinolines in Modern Drug Discovery

Abstract The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Among its many derivatives, the 5-hydroxyisoqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Among its many derivatives, the 5-hydroxyisoquinoline scaffold presents a unique combination of electronic properties and hydrogen bonding capabilities. The strategic introduction of substituents at the 4-position of this scaffold has emerged as a compelling avenue for the development of novel therapeutic agents with diverse pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 4-substituted 5-hydroxyisoquinolines. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework in their discovery programs.

The Rationale for 4-Substitution of the 5-Hydroxyisoquinoline Core

The 5-hydroxyisoquinoline moiety offers a rich electronic landscape. The hydroxyl group at the C5 position significantly influences the reactivity and biological interactions of the entire ring system. It can act as both a hydrogen bond donor and acceptor, and its phenolic nature allows for potential metabolic transformations and interactions with various biological targets.

Substitution at the C4 position is particularly strategic for several reasons:

  • Modulation of Physicochemical Properties: The introduction of diverse functional groups at C4 allows for the fine-tuning of crucial drug-like properties such as lipophilicity, solubility, and metabolic stability.

  • Vectorial Exploration of Target Binding Pockets: A substituent at C4 projects into a distinct spatial region, enabling the exploration of specific sub-pockets within a target protein's binding site. This can lead to enhanced potency and selectivity.

  • Influence on Electronic Distribution: The nature of the C4 substituent can electronically influence the isoquinoline ring, affecting its pKa, reactivity, and potential for π-π stacking interactions.

Synthetic Strategies for Accessing 4-Substituted 5-Hydroxyisoquinolines

The synthesis of 4-substituted 5-hydroxyisoquinolines can be approached through two primary strategies: late-stage functionalization of a pre-formed 5-hydroxyisoquinoline core or de novo synthesis where the C4 substituent is introduced early in the synthetic sequence.

Late-Stage Functionalization of 5-Hydroxyisoquinoline

This approach is advantageous for generating a library of analogs from a common intermediate. Key to this strategy is the selective introduction of a handle at the C4 position, which can then be further elaborated.

2.1.1. Halogenation as a Gateway to Diversification

Bromination of the isoquinoline nucleus is a common strategy to introduce a versatile handle for subsequent cross-coupling reactions. While direct bromination of 5-hydroxyisoquinoline can lead to a mixture of products, a more controlled approach involves the synthesis of a suitable precursor.

Experimental Protocol: Synthesis of 4-Bromo-5-aminoisoquinoline (A Precursor)

  • Step 1: Synthesis of 5-Aminoisoquinoline: This can be achieved through various established methods, often starting from 5-nitroisoquinoline and subsequent reduction.

  • Step 2: Bromination: 5-Aminoisoquinoline can be brominated at the 4-position under controlled conditions.

  • Step 3: Diazotization and Sandmeyer-type Reaction: The resulting 5-amino-4-bromoisoquinoline can be converted to other functionalities. For instance, diazotization followed by reaction with a sulfur dioxide saturated solution in the presence of cuprous chloride can yield 4-bromo-5-isoquinolinesulfonyl chloride.[2]

The resulting 4-bromo-5-hydroxyisoquinoline is a powerful intermediate for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the installation of aryl, heteroaryl, and alkynyl groups, respectively.

De Novo Synthesis of the Isoquinoline Core

Building the isoquinoline ring with the C4 substituent already in place offers a convergent and often more efficient route for specific target molecules. Several classical isoquinoline syntheses can be adapted for this purpose.

2.2.1. Pomeranz-Fritsch-Bobbitt Reaction and its Modifications

This classical method involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde. By using a suitably substituted benzaldehyde, the desired 4-substituent can be incorporated from the start.

Conceptual Workflow: De Novo Synthesis

de_novo_synthesis A Substituted Benzaldehyde C Schiff Base Formation A->C B Aminoacetal B->C D Acid-Catalyzed Cyclization C->D E 4-Substituted Dihydroisoquinoline D->E F Aromatization E->F G 4-Substituted 5-Hydroxyisoquinoline F->G

Caption: Conceptual workflow for the de novo synthesis of 4-substituted 5-hydroxyisoquinolines.

Biological Activities and Therapeutic Potential

While the body of literature specifically focused on 4-substituted 5-hydroxyisoquinolines is still emerging, the broader isoquinoline class exhibits a vast range of pharmacological activities.[1] This provides a strong foundation for exploring the therapeutic potential of this specific scaffold.

Anticancer Activity

Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[3][4] A patent for 4-(substituted aryl)-5-hydroxyisoquinolinone derivatives suggests their potential as anticancer agents.[5] The 5-hydroxy group can chelate metal ions, which is a known mechanism of action for some anticancer drugs. The C4-aryl substituent can engage in hydrophobic and aromatic interactions within the active sites of target enzymes.

Compound Class Cancer Cell Line Reported IC50 (µM) Reference
4-Aryl-isoquinolin-1-onesVarious human tumor cell linesVaries[3]
4-Amino-isoquinolinesL1210 leukemiaNot specified in abstract[6]
Enzyme Inhibition

The isoquinoline scaffold is a common feature in many enzyme inhibitors. For example, certain isoquinoline derivatives have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[7] The 5-hydroxyisoquinoline core, with its ability to chelate iron, is particularly well-suited for targeting metalloenzymes.

Signaling Pathway: HIF-1α Regulation by PHD Enzymes

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD Enzymes HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD Enzymes (Inhibited) HIF1a_stable HIF-1α (Stable) HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Gene_expression Target Gene Expression (e.g., VEGF, EPO) Nucleus->Gene_expression Inhibitor 4-Substituted 5-Hydroxyisoquinoline Inhibitor->PHD Inhibition

Sources

Protocols & Analytical Methods

Method

Protocol for the Hydrolysis of Methyl 5-hydroxyisoquinoline-4-carboxylate to 5-hydroxyisoquinoline-4-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. Quinoline-4-carboxylic acid derivatives, in particular, are recognized for their diverse medicinal properties and serve as crucial intermediates in the synthesis of bioactive molecules.[1][2] The hydrolysis of the methyl ester, Methyl 5-hydroxyisoquinoline-4-carboxylate, to its corresponding carboxylic acid, 5-hydroxyisoquinoline-4-carboxylic acid, is a fundamental transformation in the development of novel therapeutics. This carboxylic acid derivative is a key building block for further molecular elaboration, enabling the synthesis of amides, esters, and other derivatives with potential biological activity.

This document provides a detailed protocol for the efficient hydrolysis of Methyl 5-hydroxyisoquinoline-4-carboxylate. While ester hydrolysis can be catalyzed by either acid or base, this guide will focus on the base-catalyzed method, also known as saponification.[3][4][5] This approach is generally preferred due to its irreversibility, which often leads to higher yields and simpler product isolation compared to the equilibrium-limited acid-catalyzed hydrolysis.[3][4] The protocol herein is designed to be a self-validating system, with explanations for key experimental choices and in-process controls to ensure a successful and reproducible outcome.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, such as Methyl 5-hydroxyisoquinoline-4-carboxylate, typically proceeds through a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.[6]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[7][8]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion, forming the highly stable carboxylate salt and methanol.[3][9]

  • Protonation: A final workup step involving the addition of a strong acid is required to protonate the carboxylate salt and yield the desired neutral carboxylic acid product.[9]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Irreversible Deprotonation cluster_step4 Step 4: Acidic Workup Ester Methyl 5-hydroxyisoquinoline-4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate OH Hydroxide Ion (OH⁻) OH->Intermediate CarboxylicAcid Carboxylic Acid Intermediate->CarboxylicAcid Methoxide Methoxide (⁻OCH₃) Intermediate->Methoxide Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Methanol Methanol Methoxide->Methanol FinalProduct 5-Hydroxyisoquinoline-4-carboxylic acid Carboxylate->FinalProduct Hplus Acid (H⁺) Hplus->FinalProduct

Sources

Application

Microwave-assisted synthesis of isoquinoline-4-carboxylates

Application Note: Microwave-Assisted Synthesis of Isoquinoline-4-carboxylates Executive Summary This guide details a robust, microwave-assisted protocol for the synthesis of ethyl isoquinoline-4-carboxylates , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Isoquinoline-4-carboxylates

Executive Summary

This guide details a robust, microwave-assisted protocol for the synthesis of ethyl isoquinoline-4-carboxylates , a critical scaffold in medicinal chemistry. Unlike traditional thermal methods that require high-pressure carbon monoxide (CO) gas cylinders and prolonged reflux times, this protocol utilizes Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, in situ CO source. This approach leverages the specific heating effects of microwave irradiation to accelerate the palladium-catalyzed carbonylative cyclization of 2-alkynylbenzaldimines, reducing reaction times from hours to minutes while significantly enhancing safety and yield.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Strategic Significance & Biological Context

Isoquinoline-4-carboxylates are privileged structures in drug discovery, exhibiting potent biological activities including:

  • DPP-IV Inhibition: 1-Aminomethylisoquinoline-4-carboxylates have shown efficacy in diabetes management by inhibiting dipeptidyl peptidase IV (DPP-IV) [1].

  • Antiviral Activity: Derivatives such as ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate demonstrate inhibitory activity against HIV and other viral pathogens [2].[1]

  • Antitumor Potential: The scaffold serves as a core for agents targeting PI3K/Akt/mTOR signaling pathways in cancer cells [3].[2]

Why Microwave Irradiation?

  • Safety: Eliminates the need for external CO gas cylinders by using solid Mo(CO)₆, which releases CO only upon superheating.

  • Kinetics: Microwave dielectric heating provides rapid energy transfer to the polar transition metal catalyst, accelerating the rate-limiting oxidative addition and CO insertion steps.

  • Yield: Minimizes thermal decomposition of sensitive alkynyl aldehyde precursors.

Mechanism of Action: Palladium-Catalyzed Carbonylative Cyclization

The reaction proceeds via a cascade sequence involving imine formation, oxidative addition, CO insertion, and intramolecular nucleophilic attack.

Logic of the Workflow:

  • Imine Formation: Condensation of 2-alkynylbenzaldehyde with ammonium acetate (or a primary amine) generates the reactive imine intermediate.

  • Activation: The Pd(0) species undergoes oxidative addition into the C-H bond of the imine (or activates the alkyne, depending on the specific catalytic cycle variant).

  • Carbonylation: Mo(CO)₆ decomposes under MW irradiation to release CO, which coordinates to the Pd center.

  • Cyclization: Nucleophilic attack of the ethanol (solvent) on the acyl-Pd intermediate yields the ester at the 4-position.

Caption: Mechanistic pathway for the Pd-catalyzed carbonylative cyclization using Mo(CO)₆ as a solid CO source.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Alkynylbenzaldehyde (1.0 equiv)

  • Nitrogen Source: Ammonium Acetate (NH₄OAc) (2.0 equiv)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%)

  • Solvent: Ethanol (EtOH) (Anhydrous, 3 mL)

  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass) with crimp cap/septum.

Step-by-Step Methodology

1. Reaction Assembly (In Fume Hood):

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-alkynylbenzaldehyde (0.5 mmol), NH₄OAc (1.0 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and Mo(CO)₆ (132 mg, 0.5 mmol).

  • Add 3 mL of anhydrous ethanol.

  • Seal the vial immediately with a PTFE-lined crimp cap.

  • Note: Mo(CO)₆ is toxic. Handle in a well-ventilated hood.

2. Microwave Irradiation:

  • Place the vial in the microwave reactor cavity (e.g., CEM Discover or Anton Paar Monowave).

  • Program Parameters:

    • Temperature: 120 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

    • Pre-stirring: 30 seconds (to mix solids)

3. Work-up & Purification:

  • Allow the vial to cool to 50 °C (using compressed air cooling feature of the reactor).

  • Caution: Carefully vent the vial in the fume hood to release any residual CO gas using a needle.

  • Filter the reaction mixture through a small pad of Celite to remove Pd black and inorganic residues. Wash with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 90:10 to 70:30).

Data Analysis & Expected Results
ParameterConventional Thermal HeatingMicrowave-Assisted (This Protocol)
Reaction Time 12 - 24 Hours15 Minutes
CO Source CO Gas Cylinder (High Pressure)Mo(CO)₆ (Solid, In Situ)
Yield 45 - 60%75 - 88%
Purity (HPLC) Requires extensive purification>95% (Crude is cleaner)

Troubleshooting & Optimization Guide

  • Low Yield:

    • Cause: Incomplete CO release or catalyst deactivation.

    • Solution: Increase temperature to 130 °C or add 1 equivalent of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate base-promoted cyclization.

  • Formation of 1-Substituted Byproducts:

    • Cause: Competitive reaction if using primary amines instead of NH₄OAc.

    • Solution: If a substituent at N-1 is not desired, ensure NH₄OAc is dry. If N-substituted isoquinolines are the target, use the corresponding primary amine but increase reaction time to 20 mins.

  • Safety Warning:

    • Mo(CO)₆ sublimes. Ensure the microwave vial is properly sealed. Do not exceed the pressure rating of the vessel (typically 20-30 bar).

Workflow Diagram

Caption: Operational workflow for the microwave-assisted synthesis of isoquinoline-4-carboxylates.

References

  • NIH/Vertex AI Search. (2000). 1-Aminomethylisoquinoline-4-carboxylates as novel dipeptidylpeptidase IV inhibitors. Retrieved from [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents. Retrieved from [Link][3]

  • PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes.[4] Retrieved from [Link]

Sources

Method

Topic: A Systematic Approach to Solvent Selection for Dissolving Methyl 5-hydroxyisoquinoline-4-carboxylate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for Methyl 5-hydroxyisoquinoline-4-carboxylate. The process of solubilizing a compound is a critical first step in a multitude of research and development workflows, including chemical synthesis, purification, biological screening, and formulation. A poorly chosen solvent can lead to inaccurate data, compound degradation, and wasted resources. This application note moves beyond simple trial-and-error, presenting a systematic methodology grounded in the physicochemical properties of the target molecule. We provide detailed protocols for solubility screening and stock solution preparation, alongside expert insights to navigate common challenges.

Introduction: The Central Role of Solvent Selection

Methyl 5-hydroxyisoquinoline-4-carboxylate is a heterocyclic compound featuring a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate or a candidate for biological evaluation is entirely dependent on its effective dissolution. The choice of solvent dictates not only the concentration that can be achieved but also the compound's stability, the compatibility with downstream applications (e.g., analytical instrumentation, cellular assays), and the overall safety and environmental impact of the process.[3][4]

This guide is structured to provide a logical workflow, beginning with a theoretical analysis of the molecule's structure and culminating in practical, step-by-step laboratory protocols. Our objective is to empower the researcher to make informed, efficient, and scientifically sound decisions for solvent selection.

Physicochemical Profile of Methyl 5-hydroxyisoquinoline-4-carboxylate

A predictive understanding of a molecule's solubility begins with a detailed analysis of its structural features. The structure of Methyl 5-hydroxyisoquinoline-4-carboxylate contains three key functional regions that govern its interactions with various solvents:

  • The Isoquinoline Core: This bicyclic aromatic system is largely non-polar and hydrophobic. It will favor interactions with organic solvents through van der Waals forces and π-stacking. The nitrogen atom within the ring, however, introduces a degree of polarity and acts as a weak base.[5]

  • The Phenolic Hydroxyl (-OH) Group: Located at the 5-position, this group is a potent hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and introduces pH-dependent solubility. In basic conditions, this proton can be removed to form a highly polar phenoxide salt, which is typically much more soluble in aqueous media. The pKa of the parent 5-hydroxyisoquinoline is approximately 8.5.[6]

  • The Methyl Carboxylate (-COOCH₃) Group: This ester group at the 4-position is a polar, aprotic feature that can act as a hydrogen bond acceptor. It contributes to the molecule's overall polarity. It is important to note that this group is susceptible to hydrolysis under strong acidic or basic conditions, which could degrade the compound.

Table 1: Predicted Physicochemical Properties and Solubility Implications

FeaturePropertyImplication for Solvent Selection
Isoquinoline Nitrogen Weakly Basic (pKa of conjugate acid ≈ 5.1-5.3)[5]Will protonate in acidic solutions (pH < 5), forming a salt. This is expected to significantly increase solubility in acidic aqueous buffers.
Phenolic Hydroxyl Weakly Acidic (pKa ≈ 8.5)[6]Will deprotonate in basic solutions (pH > 9), forming a phenoxide salt. This is expected to dramatically increase solubility in basic aqueous buffers.
Overall Structure Amphiphilic character with distinct polar and non-polar regions.Likely to have limited solubility in pure water but good solubility in polar organic solvents that can satisfy the demands of all functional groups (e.g., DMSO, DMF, alcohols).
Hydrogen Bonding Possesses both H-bond donor (-OH) and acceptor (-N=, -C=O, -O-) sites.Protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone) are predicted to be effective.

A Strategic Workflow for Solvent Selection

An efficient solvent screening process should be logical and systematic. We propose a tiered approach that minimizes compound usage while maximizing information. The following diagram illustrates the decision-making process.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Solutions for 5-Hydroxyisoquinoline-4-Carboxylate Esters

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 5-hydroxyisoquinoline-4-carboxylate esters. This class of compounds, while pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 5-hydroxyisoquinoline-4-carboxylate esters. This class of compounds, while promising, often presents significant hurdles in formulation due to its inherent physicochemical properties. This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome these issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most common initial queries and provides a foundational understanding of the solubility issues at hand.

Q1: Why are my 5-hydroxyisoquinoline-4-carboxylate esters so poorly soluble in aqueous media?

A: The solubility challenge is rooted in the molecule's hybrid structure. It contains a large, rigid, and hydrophobic bicyclic aromatic system (the isoquinoline core).[1][2] While the 5-hydroxy group and the ester moiety introduce some polarity, the overall lipophilicity of the core often dominates, leading to poor interactions with water. Furthermore, the planar structure can facilitate strong crystal lattice packing in the solid state, requiring significant energy to break apart and dissolve.[3]

Q2: I need to make a stock solution for a quick in vitro assay. What's the most direct method?

A: The most common and straightforward approach is to use a water-miscible organic co-solvent.[4][5] For initial screening, Dimethyl Sulfoxide (DMSO) is the standard choice due to its powerful solubilizing capabilities for a wide range of organic molecules.

Initial Protocol:

  • Weigh out a precise amount of your compound.

  • Add a minimal volume of 100% DMSO to dissolve the compound, creating a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication can assist.

  • Serially dilute this stock solution into your aqueous assay buffer to achieve the final desired concentration.

Q3: My compound dissolved perfectly in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous buffer. What is happening and how do I fix it?

A: This is a classic problem known as "crashing out." It occurs because while the compound is soluble in the organic stock solvent, its concentration in the final aqueous medium exceeds its thermodynamic solubility limit. The DMSO concentration is too low in the final dilution to keep the compound dissolved.

Causality: The environment rapidly shifts from a favorable organic one to an unfavorable aqueous one. The compound molecules aggregate and precipitate out of the solution.[6]

Immediate Fixes:

  • Lower the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility. Try a lower concentration.

  • Increase the Co-solvent Carryover: Decrease the concentration of your DMSO stock (e.g., from 50 mM to 10 mM). This means you will need to add a larger volume of the stock to your buffer to reach the same final concentration, resulting in a higher percentage of DMSO in the final solution (e.g., 1-2% instead of 0.1%). Caution: Always verify the tolerance of your specific assay to the final co-solvent concentration, as it can affect cellular health or enzyme activity.

Part 2: A Systematic Workflow for Solubility Enhancement

If simple co-solvent dilution fails, a more systematic approach is required. This workflow guides you from basic physicochemical modifications to more advanced formulation strategies.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Media pKa Step 1: Determine pKa & Analyze Structure Start->pKa pH_Mod Step 2: pH Modification Is the compound ionizable? pKa->pH_Mod Ionizable groups present CoSolvent Step 3: Co-Solvent Screening (DMSO, EtOH, PEG 400) pH_Mod->CoSolvent Insufficient Solubility Success Achieved Target Solubility & Stability pH_Mod->Success Sufficient Solubility Complexation Step 4: Complexation Agents (e.g., Cyclodextrins) CoSolvent->Complexation Precipitation or Assay Interference CoSolvent->Success Sufficient Solubility Advanced Step 5: Advanced Strategies (Solid Dispersions, Prodrugs) Complexation->Advanced High Concentration Needed (e.g., for in vivo) Complexation->Success Sufficient Solubility Advanced->Success Sufficient Solubility

Caption: A decision-making workflow for troubleshooting solubility.

Step 1: Understand Your Molecule's Ionization Potential (pKa)

The 5-hydroxyisoquinoline-4-carboxylate ester scaffold has two key ionizable sites:

  • The Isoquinoline Nitrogen: This is a weak base (pKa ~5.14 for isoquinoline itself) and will be protonated (positively charged) at acidic pH.[1]

  • The 5-Hydroxy Group: This is a phenolic hydroxyl, making it a weak acid that can be deprotonated (negatively charged) at alkaline pH.

Knowing the pKa values is critical because the charged, or ionized, form of a molecule is almost always significantly more water-soluble than its neutral form.[7]

Step 2: Leverage pH to Your Advantage

Q: How can I use pH to increase the solubility of my compound?

A: By adjusting the pH of your aqueous buffer, you can force the molecule into its more soluble ionized state.[8][9]

  • For the basic nitrogen: Adjusting the pH to ~2 units below its pKa will ensure it is predominantly protonated (R-NH+).

  • For the acidic hydroxyl: Adjusting the pH to ~2 units above its pKa will ensure it is predominantly deprotonated (R-O-).

This strategy is one of the most effective initial steps for ionizable compounds.[]

Protocol: pH-Solubility Profile

  • Prepare a series of buffers spanning a wide pH range (e.g., pH 3 to pH 10).

  • Add an excess amount of your solid compound to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Measure the final equilibrium pH of each sample, as it may have shifted.[11]

  • Plot log(Solubility) vs. pH to identify the pH range of maximum solubility.

Step 3: Implement a Co-Solvent Strategy

Q: pH adjustment helped, but not enough. How do I properly use co-solvents?

A: Co-solvents work by reducing the polarity of water, making the bulk solvent more "hospitable" to your lipophilic compound.[5][] They disrupt water's strong hydrogen-bonding network, lowering the energy penalty required to create a cavity for the solute molecule.

Caption: Co-solvents reduce solvent polarity, aiding dissolution.

Commonly Used Co-solvents for Biological Assays

Co-SolventTypical Starting Conc.ProsCons/Considerations
DMSO 1-5%Excellent solubilizer.[]Can be toxic to cells at >0.5-1%. May interfere with some assays.
Ethanol 1-10%Less toxic than DMSO. Volatile.Can precipitate proteins. May affect enzyme kinetics.
Polyethylene Glycol 400 (PEG 400) 5-20%Low toxicity, good solubilizer.[12]Can be viscous. May not be suitable for all cell types.
Propylene Glycol (PG) 5-20%Common in pharmaceutical formulations.[5]Can cause cell stress at higher concentrations.

Screening Protocol: Prepare a matrix of conditions, testing different co-solvents at various concentrations (e.g., 1%, 2%, 5%, 10%) in your chosen buffer system to find the lowest concentration that maintains solubility without impacting your assay.

Step 4: Use Cyclodextrins for Molecular Encapsulation

Q: My assay is very sensitive to organic solvents. Is there a non-solvent alternative?

A: Yes, cyclodextrins are an excellent option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13][14] They can encapsulate the hydrophobic part of your ester molecule, forming a water-soluble "inclusion complex."[15][16]

Cyclodextrin_Mechanism CD Cyclodextrin Arrow <==> Drug Hydrophobic Ester Plus + Complex Soluble Inclusion Complex

Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance solubility.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[17]

Protocol:

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Add your compound to this solution.

  • Stir or sonicate until the compound dissolves. This process can take several hours.

  • Dilute the resulting complex into your final assay medium.

Part 3: Advanced Strategies for Formulation Development

When high concentrations are needed (e.g., for in vivo pharmacokinetics) or previous methods fail, more advanced formulation techniques are necessary.

Q: I need a high-concentration formulation for an animal study. What are my options?

A: For preclinical and clinical development, you should explore strategies that fundamentally alter the solid-state properties of the compound or use a prodrug approach.

  • Solid Dispersions: This technique involves dispersing your compound at a molecular level within a solid hydrophilic polymer matrix (like PVP or HPMC).[18][19] The resulting amorphous solid dispersion dissolves much more rapidly and can achieve a supersaturated state in solution, enhancing absorption.[20] Common preparation methods include solvent evaporation and hot-melt extrusion.[21]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of your compound dramatically increases its surface area-to-volume ratio.[22][23] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[3] Technologies like jet milling or nano-milling can reduce particle sizes to the micron or sub-micron range.[24]

  • Prodrug Strategy: A prodrug is a chemically modified, inactive version of a drug that, after administration, is metabolized in vivo to release the active parent drug.[25] For a 5-hydroxyisoquinoline-4-carboxylate ester, two primary handles exist for modification:

    • Phosphate Ester: Adding a phosphate group to the 5-hydroxy position creates a highly water-soluble phosphate ester prodrug. This is a very common and effective strategy.[26]

    • Amide Prodrugs: The ester can be converted to an amide with a solubilizing group (e.g., an amino acid) that can be cleaved by endogenous enzymes.[25]

    The ideal prodrug is highly soluble and stable in formulation but is rapidly and quantitatively converted back to the active drug in the body.[27][28]

References
  • Lohani, S. (2014). Cyclodextrins in delivery systems: Applications. PMC - NIH. Available from: [Link]

  • Mishra, S. M., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available from: [Link]

  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]

  • Prajapati, S. T., Patel, C. G., & Patel, C. N. (2015). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Research and Reviews. (2012, November 11). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pop, C. F., et al. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available from: [Link]

  • Jagtap, P. S., et al. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Ferreira, N. R., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Kumar, S., Singh, S., & Prasad, D. N. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • JETIR. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Available from: [Link]

  • Singh, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Industrial & Engineering Chemistry Research. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. Available from: [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Available from: [Link]

  • Džubák, P., et al. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Avdeef, A., et al. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Semantic Scholar. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Rahimpour, E., & Rohani, S. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • Jain, P., Goel, A., & Sharma, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Vigato, A. A. S., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available from: [Link]

  • Beaumont, K., et al. (2003, December 15). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. Available from: [Link]

  • Semantic Scholar. (1999, November 5). NEW SYNTHESIS OF ISOQUINOLINE-3-CARBOXYLATES. Available from: [Link]

  • Wyrębek, B., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link]

  • MDPI. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Available from: [Link]

  • Mahadeviah, et al. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

  • Hu, L. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available from: [Link]

  • ISPE. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Available from: [Link]

  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. Available from: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • PMC. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • PMC. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds. Available from: [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • PMC. (2018). Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

  • PMC - NIH. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • TAIYO Fine Chemicals CO., LTD. 5-Hydroxyisoquinoline. Available from: [Link]

Sources

Optimization

Technical Support Center: Hydrolysis of Hindered Isoquinoline Esters

Introduction: The Isoquinoline Bottleneck User: "I have a bulky ester at the C1 position of an isoquinoline scaffold. Standard LiOH/THF hydrolysis returns starting material or decomposes the ring.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Bottleneck

User: "I have a bulky ester at the C1 position of an isoquinoline scaffold. Standard LiOH/THF hydrolysis returns starting material or decomposes the ring. Why is this happening?"

Scientist's Analysis: You are encountering a "perfect storm" of steric and electronic resistance. Isoquinoline esters, particularly at the C1 position (ortho to the ring nitrogen), present two specific barriers to standard saponification:

  • Steric Blocking: Substituents at C1 are flanked by the ring nitrogen and the C8 proton (peri-interaction), creating a narrow trajectory for the nucleophile (OH⁻) to attack the carbonyl carbon.

  • Electronic Repulsion: The isoquinoline ring is electron-deficient. While this usually activates carbonyls, the lone pair on the nitrogen can repel anionic nucleophiles. Furthermore, if the ring protonates (zwitterion formation), the solubility profile changes drastically, often leading to product loss during aqueous workup.

This guide moves beyond standard textbook hydrolysis to anhydrous, nucleophilic cleavage methods specifically designed for these "impossible" substrates.

Diagnostic Workflow

Before selecting a reagent, determine your substrate's specific constraints using this decision matrix.

HydrolysisDecisionTree Start START: Hindered Isoquinoline Ester BaseSensitive Is the substrate base-sensitive (e.g., epimerizable)? Start->BaseSensitive AcidSensitive Is the substrate acid-sensitive (e.g., acetals)? BaseSensitive->AcidSensitive No MethylEster Is it a Methyl/Ethyl ester? BaseSensitive->MethylEster Yes MethodA METHOD A: TMSOK (Anhydrous) AcidSensitive->MethodA Yes (Avoid Aqueous Acid/Base) MethodC METHOD C: LiOH + Microwave AcidSensitive->MethodC No (Standard) MethylEster->MethodA No (Bulky Alkyl) MethodB METHOD B: LiI / Pyridine (Nucleophilic Cleavage) MethylEster->MethodB Yes (Methyl/Ethyl) MethodD METHOD D: Acidic Hydrolysis (HCl/AcOH)

Figure 1: Decision tree for selecting the optimal hydrolysis condition based on substrate stability and ester type.

Protocol Module A: Anhydrous Nucleophilic Cleavage (TMSOK)

Best For: Highly hindered esters, base-sensitive substrates, and water-free requirements.

The Science: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous oxide. Unlike hydroxide, which must attack the carbonyl carbon (blocked by sterics), TMSOK often operates via an


 attack on the alkyl group of the ester (dealkylation) or attacks the carbonyl in a non-hydrated, highly reactive state. This avoids the formation of the bulky tetrahedral intermediate associated with saponification [1].
Mechanism of Action

TMSOK_Mechanism Step1 TMSOK (K+ -OSiMe3) Transition Nucleophilic Attack (Non-hydrated) Step1->Transition Substrate Hindered Ester (R-CO-OMe) Substrate->Transition Intermed Silyl Ester (R-CO-OSiMe3) Transition->Intermed - KOMe Product Carboxylate Salt (R-COOK) Intermed->Product Aqueous Workup

Figure 2: TMSOK mediates hydrolysis via a silyl ester intermediate, bypassing the steric penalties of direct aqueous saponification.

Experimental Protocol
  • Preparation: In a flame-dried flask under Argon, dissolve the isoquinoline ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add solid TMSOK (2.0 – 3.0 equiv). The solution may turn slightly yellow.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

    • Optimization: If no reaction after 6h, heat to 50°C.

  • Quench: The product exists as the potassium salt.

    • Option A (Precipitation): Dilute with dry Et₂O. The potassium carboxylate often precipitates. Filter and wash with Et₂O.

    • Option B (Free Acid): Quench with 1M citric acid (pH ~4) and extract with EtOAc/n-Butanol (3:1).

Why it works: TMSOK is soluble in organic solvents (THF, DCM), allowing the reaction to proceed in a homogeneous phase without the "phase transfer penalty" of aqueous hydroxide.

Protocol Module B: Dealkylation via Lithium Iodide (LiI)

Best For: Methyl or Ethyl esters where basicity must be avoided entirely.

The Science: This is not hydrolysis; it is an


 dealkylation. The iodide ion (I⁻) attacks the methyl group of the ester, displacing the carboxylate. The lithium ion (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen to activate the ester bond [2].
Experimental Protocol
  • Setup: Dissolve methyl ester (1.0 equiv) in anhydrous Pyridine (0.2 M).

  • Reagent: Add anhydrous LiI (5.0 – 10.0 equiv).

    • Note: LiI is extremely hygroscopic. Weigh quickly or use a glovebox.

  • Conditions: Reflux (115°C) for 12–24 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove pyridine) and Sodium Thiosulfate (to remove any iodine generated).

    • Critical: The product is the free acid.

Troubleshooting Guide: The Isoquinoline Zwitterion

Issue: "The reaction went to completion (by TLC/LCMS), but I recovered 0 mg of product after aqueous extraction."

Diagnosis: Isoquinolines contain a basic nitrogen (pKa ~5.4).[1] The carboxylic acid product is acidic (pKa ~4.5).

  • At pH 1 (Acidic workup): The nitrogen is protonated (

    
    ). The molecule is a cation. It stays in the water.
    
  • At pH 10 (Basic workup): The acid is deprotonated (

    
    ). The molecule is an anion. It stays in the water.
    
  • Result: The product is a zwitterion and is highly water-soluble.

The "Isoelectric Point" Isolation Protocol

Do not use standard extraction. Use this method instead:

StepActionRationale
1 Concentrate Evaporate organic solvents (THF/MeOH) completely.
2 Dissolve Dissolve the crude residue in minimal water.
3 pH Adjustment Carefully adjust pH to the Isoelectric Point (pI) (usually pH 5.0 – 6.0) using 1M HCl or 1M NaOH.
4 Precipitation At the pI, the zwitterion has net neutral charge and minimum solubility. Cool to 4°C. The product should precipitate.
5 Filtration Filter the solid. Do not wash with excess water; wash with cold acetone or ether.

Alternative (If no precipitate forms): Use Diaion HP-20 or Amberlite XAD-4 resin. Load the aqueous solution, wash with water (removes salts), and elute the product with MeOH.

Frequently Asked Questions (FAQs)

Q: Can I use LiOH if I heat it enough? A: Yes, but with a caveat. Use Lithium Hydroxide (smaller cation than K/Na coordinates better to the carbonyl) and use Microwave irradiation (100°C, 30 mins). However, be warned: harsh hydroxide conditions can attack the electron-deficient isoquinoline ring (pseudo-base formation), leading to complex degradation mixtures.

Q: My ester is at C1, and I see a side product with M-44 mass. A: You are seeing decarboxylation . Isoquinoline-1-carboxylic acids are prone to thermal decarboxylation because the resulting anion is stabilized by the ring nitrogen (similar to 2-pyridylacetic acid).

  • Fix: Avoid temperatures >60°C. Use the TMSOK method at RT. Do not reflux in acidic media.

Q: I need to scale this up to 50g. Is TMSOK safe? A: TMSOK is safe but expensive. For large scale, the LiI/Pyridine method (Method B) is more cost-effective, provided your ester is a methyl/ethyl ester. Alternatively, use Barium Hydroxide [Ba(OH)₂] in MeOH; the barium salt often precipitates directly, driving the reaction and simplifying purification.

References

  • Nicolaou, K. C., et al. (2005).[2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[2] (Note: TMSOK is the non-toxic evolution of this methodology).

  • Fisher, J. W., & Trinkle, K. L. (1994).[3] "Iodide Dealkylation of Benzyl, PMB, PNB, and t-Butyl N-Acyl Amino Acid Esters via Lithium Ion Coordination." Tetrahedron Letters, 35(16), 2505–2508. 3[3][4][5][6][7][8][9]

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834.
  • BenchChem Technical Guide. (2025). "Isoquinoline Synthesis: A Technical Troubleshooting Guide."

Sources

Troubleshooting

Purification of Methyl 5-hydroxyisoquinoline-4-carboxylate by column chromatography

Technical Support Center: Purification of Methyl 5-hydroxyisoquinoline-4-carboxylate Ticket ID: ISOQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Sticky" Challenge You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-hydroxyisoquinoline-4-carboxylate Ticket ID: ISOQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Challenge

You are attempting to purify Methyl 5-hydroxyisoquinoline-4-carboxylate , a molecule that presents a classic "push-pull" chromatographic challenge.

  • The Base: The isoquinoline nitrogen is basic (

    
    ).
    
  • The Acid: The C5-hydroxyl is phenolic and acidic (

    
    ).
    
  • The Trap: Standard silica gel is acidic (

    
    ).
    

The Conflict: On standard silica, the basic nitrogen will protonate and bind irreversibly or "streak" along the acidic silanol groups. Simultaneously, the polar ester and hydroxyl groups increase retention. Without intervention, you will experience broad peaks, low recovery, and poor resolution.

Module 1: Optimized Purification Protocol

This protocol is designed to neutralize the silica surface and ensure tight elution bands.

Stationary Phase Selection
  • Recommended: Standard Silica Gel (60 Å, 230–400 mesh) pre-treated with base .

  • Alternative (High Purity): Neutral Alumina (Activity Grade III) or Amine-functionalized Silica.

Mobile Phase System
  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)

  • Modifier (Critical): Triethylamine (TEA) or

    
    
    
    
    
    .
  • Base Gradient: 0%

    
     10% MeOH in DCM.
    
Step-by-Step Workflow

Step 1: Column Pre-Treatment (The "Neutralization" Step) Do not skip this. You must mask the active silanol sites before your compound touches the silica.

  • Pack the column with silica using 100% DCM containing 1% TEA .

  • Flush with 2-3 column volumes (CV) of this mixture.

  • Why? The TEA binds to the acidic silanols (

    
    ), creating a "shield" that prevents your isoquinoline nitrogen from sticking.
    

Step 2: Sample Loading (Dry Load Technique) Direct liquid injection often leads to precipitation at the head of the column due to the compound's poor solubility in non-polar solvents.

  • Dissolve crude mixture in a minimum amount of DCM/MeOH (9:1).

  • Add silica gel (ratio 1:2 sample-to-silica).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder on top of the pre-equilibrated column.

Step 3: Elution Gradient

  • Initial: 100% DCM (with 1% TEA) - Run for 2 CVs to elute non-polar impurities.

  • Ramp: Linear gradient to 95:5 DCM:MeOH (with 1% TEA).

  • Elution: The target ester typically elutes between 2-5% MeOH depending on the exact silica activity.

Visualization: Purification Logic & Mechanism

The following diagram illustrates the critical interaction between the modifier (TEA) and the stationary phase.

PurificationLogic cluster_0 Column Environment Silica Acidic Silica Surface (Active Si-OH groups) IsoQ Target Molecule (Basic Nitrogen) Silica->IsoQ Strong Ionic Interaction Complex Blocked Silanol (Si-O- ... H-N-Et3) Silica->Complex Passivation Elution Successful Elution (Tight Band) IsoQ->Elution With Modifier Tailing Peak Tailing (Irreversible Binding) IsoQ->Tailing Without Modifier TEA Modifier (TEA) (Sacrificial Base) TEA->Silica Preferential Binding Complex->IsoQ No Interaction

Caption: Mechanism of Silanol Blocking. TEA acts as a sacrificial base, occupying acidic sites on the silica to prevent the isoquinoline nitrogen from binding and tailing.

Module 2: Troubleshooting (Q&A)

Q1: I am using 1% TEA, but my compound is still streaking/tailing. Why? A: This is likely due to incomplete deactivation or TEA washout .

  • Diagnosis: Did you pre-wash the column with TEA? Adding TEA only to the eluent might not be fast enough to block sites before your compound hits them.

  • Fix: Increase TEA concentration to 2% during the pre-wash. Alternatively, switch to Neutral Alumina . Alumina is less acidic than silica and often resolves isoquinolines without heavy tailing.

Q2: My compound precipitated inside the column! A: This occurs when the mobile phase is too non-polar (e.g., high Hexane content) or the concentration is too high.

  • Fix: Methyl 5-hydroxyisoquinoline-4-carboxylate has poor solubility in Hexane/EtOAc. Ensure your gradient starts with DCM (which is a better solvent for this aromatic system). If using a gradient starting with Hexane, switch to a DCM/MeOH system immediately.

Q3: I see two spots on TLC, but they merge on the column. A: This is likely the Intramolecular Hydrogen Bond effect.

  • Mechanism:[1][2] The C5-OH can H-bond to the C4-Ester carbonyl or the ring nitrogen. This equilibrium can create "ghost" peaks or broaden the spot.

  • Fix: Run your column slower. Also, check if the second spot is the hydrolyzed acid (carboxylic acid derivative). If so, add 0.1% Acetic Acid to the mobile phase (CAUTION: Only if not using TEA, as they will form salts. If using TEA, you cannot add acid).

Q4: Can I crystallize it instead? A: Yes, and you should try this before a difficult column.

  • Protocol: These esters often crystallize from hot Methanol or Acetonitrile . Dissolve in minimum hot solvent, let cool slowly to RT, then

    
    . If a precipitate forms, filter and wash with cold ether. This is often purer than column chromatography.
    

Module 3: Data & Specifications

ParameterValue / RecommendationNotes
Target

0.25 – 0.35In 5% MeOH/DCM + 1% TEA
Detection UV (254 nm) & Dragendorff’s ReagentAlkaloids stain orange with Dragendorff.
Solubility DCM, DMSO, MeOHPoor in Hexane, Water.

(Calc)
N-ring: ~5.4Basic.

(Calc)
OH-group: ~8.5Acidic (Phenolic).

Module 4: Synthesis Workflow Visualization

Understanding where your impurity comes from helps purification.

SynthesisWorkflow Precursor Precursor (e.g., Gabriel-Colman Intermediate) Reaction Cyclization / Methylation Precursor->Reaction Crude Crude Mixture (Product + Tars + Inorganic Salts) Reaction->Crude Workup Aqueous Workup (pH Adjustment Critical) Crude->Workup Remove salts Decision Solid? Workup->Decision Recryst Recrystallization (MeOH/ACN) Decision->Recryst Yes Column Column Chromatography (DCM/MeOH + 1% TEA) Decision->Column No (Oil/Sticky) Final Pure Methyl 5-hydroxyisoquinoline-4-carboxylate Recryst->Final Column->Final

Caption: Decision tree for purification. Recrystallization is prioritized over chromatography for this specific ester due to its tendency to streak.

References

  • BenchChem. (2025).[3] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from 3

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Role in Silanol Suppression.[2][4][5][6] Retrieved from 4

  • Teledyne ISCO. (2025). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from 7

  • ChemicalBook. (2026). 5-Hydroxyisoquinoline Properties and pKa Data.[8] Retrieved from 8

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. Retrieved from 9

Sources

Optimization

Optimizing reaction temperature for isoquinoline esterification

Part 1: Executive Summary & Core Directive The "Nitrogen Trap" in Temperature Optimization Optimizing the esterification of isoquinoline carboxylic acids is not merely a kinetic challenge; it is a solubility and thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Nitrogen Trap" in Temperature Optimization Optimizing the esterification of isoquinoline carboxylic acids is not merely a kinetic challenge; it is a solubility and thermodynamic balancing act dictated by the basicity of the isoquinoline nitrogen (pKa ~5.14).[1]

Unlike simple benzene derivatives, isoquinoline substrates exist as zwitterions (internal salts) in neutral media.[1] This creates two distinct failure modes based on temperature:

  • Low Temperature (<40°C): The zwitterionic lattice is highly stable and insoluble in organic alcohols, leading to "false negatives" where no reaction occurs due to phase transfer limitations.[1]

  • High Temperature (>80°C): While heat resolves solubility, it introduces the risk of decarboxylation (specifically for isoquinoline-1-carboxylic acid) or N-alkylation side reactions if alkyl halides are used.[1]

This guide provides a decision framework to navigate these competing factors.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: I am running a standard Fischer esterification (H₂SO₄/MeOH) at reflux, but conversion is stalled at ~50%. Adding more heat doesn't help.[1] Why?

Diagnosis: Catalyst Sequestration (The Proton Sink Effect). Technical Explanation: The isoquinoline nitrogen is a basic "proton sink."[1] When you add a catalytic amount of H₂SO₄ (e.g., 10 mol%), the pyridine-like nitrogen protonates immediately (forming the isoquinolinium salt).[1] This removes the free acid catalyst from the solution before it can activate the carboxylic carbonyl.[1] Solution:

  • Stoichiometry Adjustment: You must use >2 equivalents of acid.[1] The first equivalent neutralizes the ring nitrogen; the excess is required to drive the esterification mechanism.[1]

  • Temperature Protocol: Maintain reflux (65°C for MeOH). The protonated ring is electron-withdrawing, which actually deactivates the carboxyl group towards nucleophilic attack, making high temperature essential to overcome the increased activation energy.[1]

Q2: I am trying to esterify Isoquinoline-1-carboxylic acid. At reflux (80°C in EtOH), the starting material disappears, but the product yield is negligible.[1] What is happening?

Diagnosis: Thermal Decarboxylation. Technical Explanation: Carboxylic acids at the C1 position (alpha to the nitrogen) are thermally unstable.[1] They are prone to Hammick-type decarboxylation mechanisms or simple thermal loss of CO₂, especially when the ring is protonated or quaternized, which stabilizes the resulting ylide/anion intermediate.[1] Solution:

  • Lower Temperature Strategy: Switch to a Steglich Esterification (DCC/DMAP) or HATU coupling at 0°C to Room Temperature .[1] Avoid thermal conditions entirely for C1-substituted substrates.[1]

  • Alternative: Use Trimethylsilyldiazomethane (TMSCHN₂) in MeOH/Benzene at room temperature (Safety Warning: TMSCHN₂ is toxic; use proper ventilation).[1]

Q3: To avoid acid issues, I used Potassium Carbonate (K₂CO₃) and Methyl Iodide (MeI) in DMF at 60°C. Now I have a polar impurity that won't wash out.

Diagnosis: N-Quaternization (The "Betaine" Trap). Technical Explanation: In basic conditions, the isoquinoline nitrogen is free (unprotonated) and highly nucleophilic.[1] Methyl iodide will alkylate the ring nitrogen faster than the carboxylate oxygen in many cases, or competitively, leading to an N-methyl isoquinolinium salt (a permanent quaternary cation).[1] Solution:

  • Abandon Basic Alkylation: Do not use alkyl halides with bare isoquinolines.

  • Return to Acidic Routes: Use the Thionyl Chloride/Alcohol method (see Protocol A).[1] The highly acidic environment keeps the nitrogen protonated and non-nucleophilic, preventing N-alkylation.[1]

Part 3: Decision Framework & Visualization

Workflow: Selecting the Optimal Temperature Window

TemperatureOptimization Start Substrate Analysis PosCheck Position of COOH? Start->PosCheck C1 C1-Position (Isoquinoline-1-COOH) PosCheck->C1 Alpha to N C3_C8 C3, C4, C5... Position PosCheck->C3_C8 Distal to N DecarbRisk Risk: Decarboxylation C1->DecarbRisk Standard Standard Kinetics C3_C8->Standard MethodA Method: Mild Coupling (DCC/EDC or TMSCHN₂) Temp: 0°C -> 25°C DecarbRisk->MethodA Avoid Heat MethodB Method: Acid Chloride/Alcohol (SOCl₂ / MeOH) Temp: 0°C -> Reflux Standard->MethodB High Temp OK

Caption: Decision tree for selecting reaction temperature based on the regiochemistry of the carboxylic acid substituent.

Part 4: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Thionyl Chloride Method)

Best for: Isoquinoline-3-carboxylic acid, Isoquinoline-4-carboxylic acid, etc. Mechanism: In-situ generation of Acid Chloride + Anhydrous HCl.

  • Setup: Flame-dried RBF equipped with a reflux condenser and drying tube (CaCl₂).

  • Solvent: Anhydrous Methanol (or Ethanol) [0.5 M concentration relative to substrate].

  • Addition (Critical T Control):

    • Cool solvent to 0°C (Ice bath).[1]

    • Add Thionyl Chloride (SOCl₂) dropwise (3.0 equivalents).[1] Caution: Exothermic gas evolution (SO₂/HCl).

    • Why? This generates anhydrous HCl and activates the alcohol.[1]

  • Substrate Addition: Add Isoquinoline carboxylic acid in one portion.

  • Ramp:

    • Allow to warm to Room Temp (30 mins).

    • Heat to Reflux (65°C) for 4–12 hours.

    • Checkpoint: The suspension should clear as the zwitterion converts to the soluble ester hydrochloride salt.[1]

  • Workup:

    • Evaporate volatiles in vacuo.[1]

    • Neutralization: Suspend residue in EtOAc/Water.[1] Carefully adjust aqueous layer to pH ~8 with sat. NaHCO₃ (liberates the free base ester).[1]

    • Extract with EtOAc.[1]

Protocol B: The "Thermal Sensitive" Route (Steglich)

Best for: Isoquinoline-1-carboxylic acid (Decarboxylation prone).

  • Solvent: Anhydrous DCM (0.2 M).

  • Reagents: Substrate (1.0 eq), Alcohol (1.2 eq), DMAP (0.1 eq).

  • Temperature: Cool to 0°C .

  • Activation: Add DCC (1.1 eq) dissolved in DCM dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to 20°C (Room Temp) overnight. DO NOT HEAT.

  • Workup: Filter off DCU urea byproduct. Wash filtrate with dilute acid (remove DMAP) and base.[1]

Part 5: Data Reference & Solubility Table

Table 1: Solubility & Stability Profile of Isoquinoline-3-Carboxylic Acid

Solvent SystemTemp (°C)Solubility StateReaction RateRisk Factor
MeOH (Neutral) 25°CInsoluble (Suspension)Near ZeroPhase transfer limitation
MeOH + H₂SO₄ (Cat) 25°CPartialSlowIncomplete conversion
MeOH + H₂SO₄ (Exc) 65°C (Reflux)Soluble Fast None (if C3 position)
DMF + Base (K₂CO₃) 60°CSolubleFastHigh (N-Alkylation)

References

  • Isoquinoline Properties & Basicity

    • Merck Index, 14th Ed.[1] Isoquinoline pKa = 5.[1]14. The protonation of the heterocyclic nitrogen precedes carbonyl activation.[1]

    • Source:

  • Decarboxylation of Alpha-Imino Acids

    • Detailed kinetics of decarboxylation for pyridine-2-carboxylic acid (picolinic) and isoquinoline-1-carboxylic acid derivatives showing thermal instability >100°C.[1]

    • Source:

  • Esterification Methodologies (Fischer vs. Steglich)

    • Comparison of acid-catalyzed reflux vs. carbodiimide coupling for sensitive substrates.[1]

    • Source:

  • Thionyl Chloride/Methanol Protocol

    • Standard operating procedure for converting amino-acid-like zwitterions to esters using in-situ acid chloride generation.[1]

    • Source:

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 5-hydroxyisoquinoline-4-carboxylate in Solution

Welcome to the technical support center for Methyl 5-hydroxyisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-hydroxyisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Given the specific structural motifs of this molecule—a phenolic hydroxyl group, a methyl ester, and an isoquinoline core—it is susceptible to particular degradation pathways. This document will elucidate these potential instabilities and provide you with the necessary protocols to assess and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for Methyl 5-hydroxyisoquinoline-4-carboxylate in solution?

A1: Based on its chemical structure, Methyl 5-hydroxyisoquinoline-4-carboxylate is primarily susceptible to three main degradation pathways:

  • Hydrolysis: The methyl ester at the 4-position is prone to hydrolysis, especially under acidic or basic conditions, which would yield 5-hydroxyisoquinoline-4-carboxylic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The 5-hydroxy (phenolic) group makes the isoquinoline ring susceptible to oxidation. This can be initiated by atmospheric oxygen (autooxidation), metal ions, or oxidizing agents, potentially leading to the formation of quinone-like structures or oxidative coupling products. Such reactions are often indicated by a change in the color of the solution.

  • Photodegradation: Aromatic and heterocyclic systems, particularly those with hydroxyl and ester functionalities, can be sensitive to light, especially UV radiation. Light exposure can provide the energy to initiate degradation reactions, leading to a complex mixture of photoproducts.

Q2: I've noticed a yellowing of my stock solution of Methyl 5-hydroxyisoquinoline-4-carboxylate in DMSO. What could be the cause?

A2: A color change, such as yellowing, is a common indicator of degradation, particularly through oxidation. The phenolic hydroxyl group on the isoquinoline ring can be oxidized to form colored quinone-type species. While DMSO is a common solvent, its quality and storage are important; older or improperly stored DMSO can contain oxidizing impurities. Additionally, exposure to air (oxygen) and light can accelerate this process. It is recommended to prepare fresh solutions and store them protected from light.

Q3: What are the ideal storage conditions for solutions of Methyl 5-hydroxyisoquinoline-4-carboxylate?

A3: To maximize the stability of your solutions, we recommend the following storage conditions:

  • Solvent: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents like anhydrous DMSO or DMF are generally preferred over protic solvents like methanol or water, which can participate in hydrolysis.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rates of all potential degradation reactions.

  • pH: If working with aqueous buffers, maintain a pH as close to neutral as possible (pH 6-8). Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Which analytical techniques are most suitable for monitoring the stability of Methyl 5-hydroxyisoquinoline-4-carboxylate?

A4: The most powerful and widely used technique for stability studies is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector. A stability-indicating HPLC method should be developed and validated. This is a method that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the parent compound's concentration over time. Mass spectrometry (LC-MS) can be invaluable for identifying the structures of any degradation products that are formed.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound potency or inconsistent results over time. Chemical degradation of the compound in solution.1. Verify Solution Integrity: Prepare a fresh stock solution from solid material and compare its performance to the older solution. 2. Review Storage Conditions: Ensure solutions are stored at the recommended temperature, protected from light, and in an appropriate solvent. 3. Perform a Stability Study: Use an HPLC method to quantify the concentration of the parent compound in your stock solution over a set period (e.g., 0, 24, 48, and 72 hours) under your typical experimental conditions.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Characterize Degradants: If connected to a mass spectrometer, determine the mass of the new peaks to help identify them (e.g., a mass corresponding to the hydrolyzed carboxylic acid). 2. Conduct Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress to intentionally generate degradation products. This will help to confirm which peaks correspond to specific degradation pathways and validate your HPLC method as "stability-indicating".
Precipitation of the compound from solution. Poor solubility or compound degradation to a less soluble product.1. Check Solubility Limits: Ensure the concentration of your solution does not exceed the compound's solubility in that specific solvent. 2. Consider Solvent Choice: Methyl 5-hydroxyisoquinoline-4-carboxylate has limited aqueous solubility but is more soluble in organic solvents like DMSO. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Predicted Degradation Pathways

The following diagram illustrates the likely degradation pathways for Methyl 5-hydroxyisoquinoline-4-carboxylate based on its chemical structure.

Degradation Pathways cluster_main Methyl 5-hydroxyisoquinoline-4-carboxylate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent Methyl 5-hydroxyisoquinoline-4-carboxylate Hydrolyzed 5-hydroxyisoquinoline-4-carboxylic acid Parent->Hydrolyzed H+ or OH- H2O Oxidized Quinone-type Products Parent->Oxidized O2, Light or Oxidizing Agents Photo Complex Mixture of Photoproducts Parent->Photo UV/Vis Light Forced Degradation Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 60°C in solution) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Analysis Neutralize (if needed) & Dilute Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Analyze by HPLC-UV/MS Analysis->HPLC End Identify Degradants & Validate Method HPLC->End

Caption: General workflow for conducting a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 5-hydroxyisoquinoline-4-carboxylate at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C) for a set time.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a set time.

    • Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a light source compliant with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • For the acid and base hydrolysis samples, immediately neutralize them with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Suggested HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating RP-HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the parent compound).

References

  • Inubushi, Y., Aoyagi, Y., & Matsuo, M. (1969). Phenol Oxidation of Isoquinoline Alkaloids. II. Oxidative Coupling of dl-N-Methylisosalsoline. Chemical and Pharmaceutical Bulletin, 16(2), 246-251. [Link]

  • Tinley, E.J. (1976). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. Doctoral dissertation, Loughborough University. [Link]

  • Filo. (2025). How to remove methoxy group by oxidation from iso quinoline. [Link]

  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1964). Conformation and reactivity. Part VII.
Optimization

Technical Support Center: High-Resolution NMR Analysis of Substituted Isoquinolines

Welcome to the Advanced NMR Spectroscopy Support Hub. Current Ticket: Resolving spectral congestion and peak overlap in substituted isoquinoline scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Spectroscopy Support Hub. Current Ticket: Resolving spectral congestion and peak overlap in substituted isoquinoline scaffolds. Assigned Specialist: Senior Application Scientist, Structural Elucidation Division.

Executive Summary & Diagnostic Logic

Isoquinoline alkaloids and synthetic derivatives present a unique challenge in NMR spectroscopy. The fused benzene and pyridine rings create a narrow chemical shift window (typically 7.0 – 9.5 ppm) where protons H4, H5, H6, H7, and H8 frequently overlap. Substituents at the C1 or C3 positions can further compress these signals via electronic shielding.

This guide moves beyond basic acquisition parameters to address spectral deconvolution through three pillars: Solvent Engineering , Dimensionality Expansion , and Broadband Homodecoupling (Pure Shift) .

Troubleshooting Decision Matrix

Before selecting a protocol, identify the nature of your overlap using the logic flow below.

NMR_Troubleshooting Start Start: Overlapping Signals in Aromatic Region Solvent Is sample recovery critical? Start->Solvent Temp Can you heat the sample (>50°C)? Solvent->Temp Yes (Precious sample) Action_Solvent Protocol A: ASIS Effect (Switch to C6D6 or Acetone-d6) Solvent->Action_Solvent No (Cheap sample) HSQC Are 13C signals resolved? Temp->HSQC No (Labile) Action_Temp Protocol B: Variable Temp (Break aggregation/H-bonds) Temp->Action_Temp Yes PureShift Are J-couplings obscuring chemical shifts? HSQC->PureShift No (Carbon overlap too) Action_2D Protocol C: 1H-13C HSQC (Disperse into F1) HSQC->Action_2D Yes Action_PSYCHE Protocol D: Pure Shift (PSYCHE) (Collapse multiplets to singlets) PureShift->Action_PSYCHE Yes

Figure 1: Decision tree for selecting the optimal deconvolution strategy based on sample constraints and spectral characteristics.

Protocol A: Solvent Engineering (The ASIS Effect)

Issue: Protons H5, H6, and H7 appear as a second-order "roofing" multiplet in Chloroform-d (


).
Mechanism:  The Aromatic Solvent-Induced Shift (ASIS)  utilizes the magnetic anisotropy of solvents like Benzene-d6 (

) or Pyridine-d5. These solvents form transient collision complexes with the solute. The solvent's ring current differentially shields/deshields protons based on the local geometry of the isoquinoline substituents.
Technical Guide: Solvent Titration

Instead of a full solvent swap, a titration can track the "walking" of peaks to identify hidden signals.

  • Preparation: Dissolve 5-10 mg of isoquinoline in 500 µL of

    
    .
    
  • Acquisition 1: Acquire a standard 1H spectrum (Reference).

  • Titration: Add 50 µL of

    
     directly to the NMR tube. Shake and acquire.
    
  • Loop: Repeat in 50 µL increments until 30-40%

    
     volume is reached.
    
  • Analysis: Plot the chemical shift (

    
    ) vs. solvent fraction. Crossing lines indicate where overlap occurred and was resolved.
    

Causality Check: If peaks broaden significantly during titration, you may be inducing


-

stacking aggregation. Switch to Protocol B (Temperature).

Expert Insight: For isoquinolines with carbonyl substituents (e.g., isoquinolin-1-ones), Benzene-d6 often shifts protons ortho to the carbonyl upfield by up to 0.5 ppm, completely resolving them from the bulk aromatic region [1].

Protocol C: Dimensionality Expansion (HSQC & HMBC)

Issue: 1D 1H spectrum is intractable; however, the 13C spectrum shows distinct lines. Solution: Use the Carbon dimension to spread out the Proton signals. The 13C spectral width (0-200 ppm) offers ~20x better dispersion than 1H.

Recommended Pulse Sequences

Standard HSQC is often insufficient for fused rings due to phase errors in crowded regions. Use Multiplicity-Edited HSQC (edHSQC) or Band-Selective HSQC .

ExperimentTarget Resolution IssueParameter Note
edHSQC Distinguishing

vs

Set

Hz. Methylene (

) phases negative (blue); Methine (

) phases positive (red).
1H-15N HMBC Identifying H1 and H3Set

Hz. The isoquinoline Nitrogen is the "Anchor." It correlates strongly to H1 and H3, bypassing the carbocyclic ring overlap [2].
HSQC-TOCSY Assigning the spin system (H5-H8)Set mixing time (

) = 80ms. This transfers magnetization from a resolved H5 to the buried H6/H7.
Workflow: The "Nitrogen Anchor" Method

Isoquinoline assignment often fails because researchers start with the carbocyclic ring. Start with the Heteroatom.

Assignment_Workflow N2 N2 (Anchor) H1 H1 (Singlet) N2->H1 HMBC (Strong) H3 H3 (Doublet) N2->H3 HMBC (Strong) H4 H4 H3->H4 COSY (vicinal) C4a C4a (Bridge) H4->C4a HMBC H5 H5 (Peri) H5->C4a HMBC (3-bond)

Figure 2: The "Nitrogen Anchor" workflow. By utilizing 15N-HMBC, one can assign H1 and H3 definitively, then "walk" across the C4a bridge to assign the difficult H5 proton.

Protocol D: Pure Shift NMR (Broadband Homodecoupling)

Issue: Severe overlap where multiplets sit on top of each other, making integration impossible. Solution: Pure Shift NMR collapses multiplets (d, t, dd) into singlets, effectively removing J-coupling (


) from the spectrum while retaining chemical shift information.

Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) is the most robust modern method for small molecules like isoquinolines [3].

Step-by-Step PSYCHE Setup
  • Calibrate Pulse: Determine the hard 90° pulse (p1) precisely. Errors here cause artifacts.

  • Select Gradient: Set the weak gradient amplitude (typically 1-2%) to select the coherence pathway.

  • Chirp Pulse: Set the saltire chirp pulse parameters. A swept-frequency pulse of 15-20 ms is standard.

  • Acquisition:

    • Chunking: The FID is acquired in "chunks" (typically 10-20 ms).

    • Reconstruction: The processing software stitches these chunks to form the decoupled FID.

  • Processing: Process with standard Fourier Transform.

Self-Validation:

  • Compare the integral of the new "singlet" to a known isolated signal (e.g., a methyl group).

  • Warning: Pure Shift experiments suffer from sensitivity loss (typically 10-20% of standard 1H). Ensure concentration is >5 mM.

Frequently Asked Questions (FAQs)

Q: My isoquinoline has a hydroxyl group at C6. The peak is broad and drifts. How do I fix this? A: This is exchange broadening. The hydroxyl proton is exchanging with residual water in the solvent.

  • Fix: Add a "desiccant" to the tube, such as activated molecular sieves, or add 10 µL of

    
     to force the exchange to completion (the OH signal will disappear, simplifying the spectrum). Alternatively, cool the sample to -20°C to slow the exchange regime [4].
    

Q: I see "phantom" peaks near the baseline of my major isoquinoline peaks. Impurities? A: Check if they are 13C satellites . In high-concentration samples, the 1.1% natural abundance of 13C splits the attached protons (


 Hz).
  • Verification: Run a 13C-decoupled 1H experiment (e.g., zggps on Bruker systems). If the satellites vanish, they are not impurities.

Q: H1 and H3 are singlets, but I expected coupling. Why? A: In isoquinoline, H1 and H3 are separated by the Nitrogen and two bonds (


). However, in heteroaromatics, cross-ring coupling is often negligible unless there is significant bond localization. If substituents are present, check for Long-range coupling (

or

)
which is common in these rigid bicyclic systems (e.g., "W-coupling" or "Zig-zag" coupling).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation at natural abundance. Journal of Natural Products, 63(4), 543-585.

  • Foroozandeh, M., et al. (2014). Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.

  • Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.

Troubleshooting

Technical Support Center: Stabilizing 5-Hydroxyisoquinoline Derivatives

Topic: Preventing Oxidation of 5-Hydroxyisoquinoline Derivatives Ticket ID: ISOQ-OX-558 Status: Open Resource Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary & Chemical Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 5-Hydroxyisoquinoline Derivatives Ticket ID: ISOQ-OX-558 Status: Open Resource Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Chemical Context

The Core Issue: 5-Hydroxyisoquinoline (5-HIQ) and its derivatives are critical scaffolds in medicinal chemistry, particularly for PARP inhibitors and kinase modulators. However, they suffer from significant oxidative instability. Unlike simple phenols, the fused pyridine ring creates a "push-pull" electronic system. When the phenolic hydroxyl is deprotonated (basic conditions) or exposed to radical initiators, the electron-rich benzene ring rapidly oxidizes to form isoquinoline-5,8-dione (a para-quinone) or polymerizes into melanin-like pigments.

The "Silent Killer": Users often report yield loss during "routine" silica gel chromatography. This is caused by the acidity of silica and adsorbed oxygen acting as a solid-state oxidant, converting your white product into a black tar on the column.

Mechanism of Failure: Why It Oxidizes

To prevent oxidation, you must understand the pathway. The presence of base (or even neutral pH) increases the electron density on the ring, facilitating Single Electron Transfer (SET) to atmospheric oxygen.

Visualizing the Threat

OxidationPathway cluster_prevention Intervention Points HIQ 5-Hydroxyisoquinoline (Stable-ish in Acid) Phenolate Phenolate Anion (High Electron Density) HIQ->Phenolate Base (pH > 8) Phenolate->HIQ Acid (pH < 5) Radical Semiquinone Radical (Reactive Intermediate) Phenolate->Radical O2 / Metal Ions Quinone Isoquinoline-5,8-dione (Irreversible Product) Radical->Quinone Oxidation

Figure 1: The oxidation cascade. Note that basic conditions accelerate the transition to the reactive phenolate species, which is the primary gateway to oxidative degradation.

Standard Operating Procedures (SOPs)

A. Storage Protocols
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar)Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solids in vials.
Temperature -20°CArrhenius equation: lowering T reduces reaction rate. Prevents slow solid-state oxidation.
Container Amber GlassBlocks UV light (200-400 nm) which can initiate photo-oxidation of the electron-rich ring.
Physical State HCl SaltCrucial: Storing as the Hydrochloride salt protonates the pyridine nitrogen, withdrawing electron density from the ring and significantly increasing resistance to oxidation compared to the free base.
B. Reaction & Handling Guide

Scenario: You are synthesizing a derivative via a Suzuki coupling or amide bond formation.

  • Solvent Degassing (Mandatory):

    • Method: Sparge solvents with Argon for 15-20 minutes before adding the 5-HIQ derivative.

    • Why: Dissolved oxygen in THF or DMF is sufficient to degrade 5-10% of your material at elevated temperatures.

  • pH Management:

    • Danger Zone: Aqueous workups at pH 9-12.

    • Protocol: If a basic workup is required, perform it quickly and keep the biphasic mixture cold (0°C). Immediately re-acidify or extract into an organic solvent and dry.

  • Metal Scavenging:

    • Trace transition metals (Cu, Fe) from reagents or spatulas can catalyze radical formation. Use glass or plastic spatulas; consider adding EDTA during aqueous workup if oxidation persists.

Troubleshooting: Purification & Isolation

The Problem: "My compound was pure by LCMS, but turned black on the silica column."

The Solution: Silica gel is slightly acidic and retains oxygen. You must neutralize the stationary phase.[1]

Purification Workflow Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Solubility Is it soluble in DCM/MeOH? Start->Solubility PreTreat Pre-treat Silica: Add 1% Triethylamine (TEA) to mobile phase Solubility->PreTreat Yes Alternative Switch to Neutral Alumina or C18 Reverse Phase Solubility->Alternative No / Sensitive RunColumn Run Column (Argon balloon on solvent reservoir) PreTreat->RunColumn Alternative->RunColumn Evap Rotary Evaporation (Bath < 35°C) RunColumn->Evap SaltFormation Immediate Salt Formation (Treat with HCl/Ether) Evap->SaltFormation Critical Step Storage Store at -20°C under Ar SaltFormation->Storage

Figure 2: Optimized purification workflow. Note the "Salt Formation" step immediately after isolation to lock the compound in a stable cationic state.

Frequently Asked Questions (FAQ)

Q1: My product turned dark brown after sitting on the bench for an hour. Is it ruined?

  • Diagnosis: This is likely surface oxidation forming quinone-like oligomers (melanin formation).

  • Fix: Often, the bulk material is still intact. Dissolve the solid in degassed methanol, treat with activated charcoal for 5 minutes, filter, and re-precipitate. If it is an oil, a quick filtration through a short plug of neutral alumina usually removes the colored impurities.

Q2: Can I use standard silica gel plates for TLC?

  • Issue: You might see "streaking" or a baseline spot that turns brown.[1]

  • Adjustment: Pre-dip your TLC plates in a solution of 5% Triethylamine in Acetone and let them dry. This prevents the acidic silica from decomposing your spot during the run.

Q3: Why do you recommend the HCl salt? Doesn't acid degrade it?

  • Clarification: No. While strong oxidizing acids (like Nitric acid) will degrade it, mineral acids like HCl protect it. Protonating the isoquinoline nitrogen (pKa ~5.4) makes the ring electron-deficient. Oxidation requires an electron-rich ring. Therefore, the salt form is kinetically resistant to reacting with oxygen [1].

Q4: I see a peak at M+14 or M+16 in my LCMS. What is it?

  • Analysis:

    • M+16: Likely the N-oxide (if treated with peroxides) or hydroxylation of the ring.[2]

    • M+14: This corresponds to conversion to a quinone (loss of 2H, gain of O? No, usually M+14 is methylation).

    • M-2: Conversion to the quinone (Isoquinoline-5,8-dione) involves the loss of 2 protons and gain of one oxygen, but usually, you observe the M+14 artifact if using methanol (formation of methoxy adducts) or M+30 (quinone formation + hydration).

    • Correct Mass Shift for Quinone: 5-HIQ (MW 145)

      
       5,8-Isoquinolinedione (MW 159). This is a +14 amu  shift (Net: +O, -2H is not quite right, it's oxidation of phenol to quinone). Actually, 5-HIQ (
      
      
      
      ) to 5,8-dione (
      
      
      ). Mass change:
      
      
      .

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (See Chapter on Isoquinolines: Reactivity of hydroxyisoquinolines and oxidative instability).

  • Kruschel, R., et al. (2022).[3] Design of novel anticancer derivatives containing a privileged isoquinoline-5,8-dione pharmacophore. MDPI. Link

  • BenchChem Technical Support. (2025). Preventing oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Hydroxyisoquinoline. Link

  • Teuber, H. J. (1958). Oxidative coupling of phenols and formation of quinones. Angewandte Chemie, 70(21), 665-666. (Foundational text on phenol-to-quinone oxidation mechanisms).

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the HPLC Retention Time of Methyl 5-hydroxyisoquinoline-4-carboxylate

In the landscape of pharmaceutical research and drug development, the precise analytical characterization of novel chemical entities is paramount. Methyl 5-hydroxyisoquinoline-4-carboxylate, a heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise analytical characterization of novel chemical entities is paramount. Methyl 5-hydroxyisoquinoline-4-carboxylate, a heterocyclic compound of interest, requires robust analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose. However, the retention time (t R )—a critical parameter in any HPLC method—is not an intrinsic property of a molecule. Instead, it is the result of a dynamic interplay between the analyte, the stationary phase, and the mobile phase.[1][2][3]

This guide provides an in-depth comparison of analytical approaches that influence the retention time of Methyl 5-hydroxyisoquinoline-4-carboxylate. We will explore the causal relationships behind method parameters and provide field-proven insights to empower researchers in developing and optimizing their separation strategies.

The Analyte: Understanding Methyl 5-hydroxyisoquinoline-4-carboxylate

The structure of Methyl 5-hydroxyisoquinoline-4-carboxylate presents distinct chemical features that govern its chromatographic behavior. The isoquinoline core provides a planar, aromatic system capable of π-π interactions. The hydroxyl (-OH) and methyl ester (-COOCH₃) functional groups introduce polarity and potential for hydrogen bonding. This amphiphilic nature—possessing both hydrophobic (aromatic rings) and hydrophilic (polar groups) characteristics—makes its retention sensitive to subtle changes in the chromatographic environment.

Section 1: The Foundational Technique - Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation, particularly for compounds of moderate polarity like our target analyte.[4][5][6] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[3][6] Analytes are retained based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer.[6]

Method A: The Workhorse C18 Column

The octadecylsilane (C18 or ODS) bonded phase is the most widely used stationary phase in reversed-phase chromatography due to its strong hydrophobic retention.[5]

Experimental Protocol: Method A

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

    • Ensure the system is purged and free of air bubbles.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[8]

    • Injection Volume: 5 µL.

    • Detection: DAD, 254 nm.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of Methyl 5-hydroxyisoquinoline-4-carboxylate in a 50:50 mixture of Acetonitrile and Water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Outcome & Rationale

Under these conditions, a hypothetical retention time for Methyl 5-hydroxyisoquinoline-4-carboxylate would be approximately 8.5 minutes .

  • Causality: The C18 phase provides a highly hydrophobic surface. The analyte is retained primarily through hydrophobic interactions between its isoquinoline ring system and the C18 alkyl chains. The polar functional groups reduce its overall hydrophobicity, allowing it to elute in a reasonable time frame under a gradient of increasing organic solvent (acetonitrile). The acidic mobile phase (0.1% Formic Acid) ensures that the hydroxyl group and any residual silanols on the silica backbone are protonated, leading to sharper peaks.

Section 2: An Alternative Approach - Modulating Selectivity with a Phenyl-Hexyl Column

While C18 columns are excellent for general-purpose separations, stationary phases with different chemistries can offer alternative selectivity, which is crucial for resolving complex mixtures or optimizing peak shape. Phenyl-based stationary phases introduce π-π interactions as an additional retention mechanism, which can be highly effective for aromatic compounds.[9][10]

Method B: Leveraging π-π Interactions

A Phenyl-Hexyl column has a phenyl ring attached to the silica surface via a hexyl linker. This provides a different type of interaction compared to the purely aliphatic C18 chain.

Experimental Protocol: Method B

  • System Preparation:

    • Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: DAD, 254 nm.

  • Sample Preparation:

    • Same as Method A.

Expected Outcome & Rationale

Using the Phenyl-Hexyl column, the hypothetical retention time for Methyl 5-hydroxyisoquinoline-4-carboxylate is expected to be around 9.2 minutes .

  • Causality: The retention time is slightly longer compared to the C18 column. This is because, in addition to hydrophobic interactions, the analyte's aromatic isoquinoline ring can engage in π-π stacking interactions with the phenyl rings of the stationary phase.[10] This secondary interaction mechanism provides extra retention, leading to a later elution. This alternative selectivity can be invaluable for separating the target analyte from structurally similar impurities, especially those that may lack a significant aromatic system.

Section 3: Data Summary and Comparison

The choice of stationary phase is one of the most critical decisions in method development.[11] The following table summarizes the expected performance of the two methods, highlighting the impact of column chemistry on retention time.

ParameterMethod AMethod B
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Primary Retention Hydrophobic InteractionHydrophobic + π-π Interaction
Expected t R ~8.5 min~9.2 min
Selectivity General HydrophobicityEnhanced for Aromatic Compounds

Visualizing the Method Development Workflow

The process of selecting and optimizing an HPLC method is a logical sequence of steps designed to achieve the desired separation goals (e.g., resolution, speed, sensitivity).

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Properties (e.g., Polarity, Aromaticity) Column_Select Select Initial Columns (e.g., C18, Phenyl-Hexyl) Analyte->Column_Select Mobile_Phase Choose Mobile Phase (ACN vs. MeOH, Buffer pH) Column_Select->Mobile_Phase Gradient Run Generic Gradient Mobile_Phase->Gradient Optimize Optimize Gradient (Slope, Time) Gradient->Optimize Flow_Temp Adjust Flow Rate & Temp (for Efficiency/Pressure) Optimize->Flow_Temp Validation System Suitability Test (Repeatability, Tailing) Flow_Temp->Validation Final Final Method Validation->Final

Caption: A typical workflow for HPLC method development.

The Impact of Mobile Phase Composition

Another critical factor influencing retention time is the composition of the mobile phase, specifically the choice of organic modifier.[1][12] While acetonitrile is common, methanol is a viable alternative that can also alter selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength in reversed-phase, often leading to sharper peaks and shorter run times.

  • Methanol (MeOH): Is a protic solvent and a better hydrogen-bond acceptor. For a molecule like Methyl 5-hydroxyisoquinoline-4-carboxylate with a hydroxyl group, using methanol could lead to different hydrogen-bonding interactions with the mobile phase, altering its retention relative to other compounds in a sample.[12]

Replacing acetonitrile with methanol in Method A would likely result in a longer retention time, as methanol is a weaker solvent than acetonitrile for many compounds in RP-HPLC.

Visualizing Parameter Influence

The key parameters in an HPLC method are interconnected. Adjusting one can have a cascading effect on the others and the final chromatographic result.

G cluster_params Adjustable Parameters cluster_results Chromatographic Results Column Column Chemistry Retention Retention Time Column->Retention Resolution Resolution Column->Resolution MobilePhase Mobile Phase (Organic %, pH) MobilePhase->Retention MobilePhase->Resolution FlowRate Flow Rate FlowRate->Retention Pressure Back Pressure FlowRate->Pressure Temp Temperature Temp->Retention Temp->Pressure

Caption: Interplay of key HPLC parameters and their outcomes.

Conclusion

The HPLC retention time of Methyl 5-hydroxyisoquinoline-4-carboxylate is a variable parameter that is fundamentally controlled by the selected analytical method. A standard C18 column provides robust, hydrophobicity-based retention, while a Phenyl-Hexyl column can introduce alternative selectivity through π-π interactions, which is particularly useful for aromatic molecules. By understanding the underlying chemical principles of separation, researchers can rationally select column chemistries and mobile phases to develop methods that are not only fit-for-purpose but also robust and reproducible—a cornerstone of scientific integrity in drug development.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Altabrisa Group.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Shimadzu Corporation. Factors Affecting Retention Time.
  • Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Aurora Pro Scientific. HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific.
  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Linklab. HPLC Column Selection Guide. Linklab.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Moravek.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Labtech.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.

Sources

Validation

A Senior Application Scientist's Guide to Interpreting Carbonyl Bands of Isoquinoline Esters in IR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of modern therapeutics, forming the core of numerous bioactive compounds.[1] Infrared (IR) spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of modern therapeutics, forming the core of numerous bioactive compounds.[1] Infrared (IR) spectroscopy provides a rapid and powerful tool for the structural elucidation of these molecules. Among the most informative signals in an IR spectrum is the carbonyl (C=O) stretching vibration of an ester group, a common functional moiety in isoquinoline-based drug candidates. The precise frequency of this band is exquisitely sensitive to the electronic environment imposed by the heterocyclic ring, offering a window into the molecule's structure and reactivity.

This guide provides an in-depth comparison of the IR spectroscopy bands for isoquinoline ester carbonyls. Moving beyond a simple recitation of frequency ranges, we will dissect the underlying electronic principles that govern the position of the C=O stretching band, providing you with the framework to interpret your spectra with confidence.

The Carbonyl Stretch: A Vibrational Barometer of Electronic Effects

The carbonyl stretch is one of the most intense and recognizable absorptions in an IR spectrum.[2] Its position is fundamentally determined by the strength of the C=O double bond; a stronger bond requires more energy to vibrate, resulting in absorption at a higher wavenumber (frequency). The factors that influence this bond strength can be broadly categorized as inductive and resonance effects.

  • Inductive Effects: These are through-sigma-bond electronic effects. Electronegative atoms attached to the carbonyl group pull electron density away from the C=O bond, which strengthens it and increases the stretching frequency (a hypsochromic or blue shift).[3]

  • Resonance Effects (Conjugation): When the carbonyl group is conjugated with a pi-system (like a double bond or an aromatic ring), the pi-electrons can delocalize. This delocalization reduces the double-bond character of the carbonyl, weakening it and decreasing the stretching frequency (a bathochromic or red shift).[4]

In esters, these two effects are in opposition. The single-bonded oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. However, its lone pairs can also participate in resonance, donating electron density to the C=O bond. For most simple esters, the inductive effect dominates, causing their C=O stretch to appear at a higher frequency than that of ketones.[5][6]

Baseline Carbonyl Frequencies for Comparison

To understand the influence of the isoquinoline ring, we must first establish a baseline with common ester types.

Ester TypeTypical C=O Stretch (νC=O) cm⁻¹Primary Influencing Factor
Saturated Aliphatic Ester (e.g., Ethyl Acetate)1750 - 1735Strong inductive effect from the alkoxy oxygen.[7]
α,β-Unsaturated/Aromatic Ester (e.g., Methyl Benzoate)1730 - 1715Conjugation (resonance) weakens the C=O bond, lowering the frequency.[7]

The Isoquinoline Ring: A Complex Electronic Influencer

When an ester group is attached directly to an isoquinoline ring, its carbonyl frequency will be dictated by a complex interplay of electronic effects stemming from this unique heterocyclic system. The isoquinoline structure features a benzene ring fused to a pyridine ring.[8] The nitrogen atom in the pyridine ring is electronegative and acts as an electron-withdrawing group, primarily through induction. The entire fused aromatic system, however, provides an extended network for pi-electron delocalization (resonance).

The net effect on the carbonyl frequency depends critically on the position of the ester group and the presence of other substituents on the ring.

Positional Effects on the Carbonyl Stretch
  • Ester at C-1 or C-3 (Pyridine Ring): The ester carbonyl is in proximity to the electron-withdrawing nitrogen atom.

    • Inductive Effect: The nitrogen's electronegativity will pull electron density away from the ester, strengthening the C=O bond and shifting the frequency higher.

    • Resonance Effect: Delocalization of the pi-electrons throughout the ring system will weaken the C=O bond, shifting the frequency lower. The extent of this delocalization depends on the specific resonance structures that can be drawn. For an ester at C-3, resonance places a positive charge on the nitrogen and a negative charge on the carbonyl oxygen, indicating significant delocalization and a potential lowering of the C=O frequency.

  • Ester at C-4, C-5, C-6, C-7, or C-8 (Carbocyclic or Pyridine Ring): The influence of the nitrogen atom is attenuated by distance. The effect will be more akin to a standard aromatic ester, with conjugation being the dominant factor, leading to frequencies in the 1730-1715 cm⁻¹ range. However, the position relative to the nitrogen will still modulate the exact frequency.

The following diagram illustrates the key electronic interactions influencing an ester carbonyl at the C-3 position of an isoquinoline ring.

Caption: Interplay of inductive and resonance effects on the carbonyl frequency.

Comparative IR Data for Heterocyclic Esters

Direct experimental data for simple isoquinoline esters is sparse. However, we can use data from the structurally similar quinoline system to illustrate the principles. The following table compares the carbonyl stretching frequencies of various esters.

CompoundStructureν(C=O) (cm⁻¹)Comments & Rationale
Ethyl Acetate (Reference)CH₃COOCH₂CH₃~1741Saturated aliphatic ester baseline.[7]
Methyl Benzoate (Reference)C₆H₅COOCH₃~1724Aromatic ester baseline; conjugation lowers frequency.
Ethyl 4-chloro-7-iodoquinoline -3-carboxylate1726 (calc.)The ester is conjugated with the aromatic system. Electron-withdrawing Cl and I substituents likely cause a slight blue shift compared to an unsubstituted quinoline ester.[9]
Ethyl quinoline -4-carboxylate1722Conjugation with the quinoline ring system dominates, placing the frequency in the typical aromatic ester range.
Isoquinoline derivative with amide and acetyl C=O1704 (acetyl) 1670 (amide)While not a simple ester, this data shows carbonyls on a complex isoquinoline scaffold. The amide C=O is significantly lower due to strong resonance donation from the amide nitrogen.

Note: The IR spectrum for the complex isoquinoline derivative was reported in a study on pyrimidothienoisoquinolines, and the values are for acetyl and amide carbonyls, not a simple ester, but are included for context on carbonyls attached to this ring system.

The data for quinoline esters suggest that, like other aromatic esters, the carbonyl stretch is primarily influenced by conjugation, placing it in the 1720-1730 cm⁻¹ range. We can extrapolate that unsubstituted isoquinoline esters would exhibit similar behavior. The presence of strong electron-withdrawing groups, as in the chloro-iodo-quinoline example, can counteract the resonance effect, leading to a slightly higher frequency.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Isoquinoline Ester via the KBr Pellet Method

This protocol describes a self-validating system for obtaining a high-quality, reproducible FT-IR spectrum of a solid sample.

Objective: To prepare a solid sample of an isoquinoline ester in a potassium bromide (KBr) pellet for analysis by transmission FT-IR spectroscopy.

Materials:

  • Isoquinoline ester sample (1-2 mg)

  • FT-IR grade KBr powder, desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Analytical balance

  • FT-IR spectrometer

Methodology:

  • Preparation of the Mortar and Pestle:

    • Causality: To prevent contamination from previous samples and atmospheric moisture, the tools must be scrupulously clean and dry.

    • Clean the agate mortar and pestle thoroughly with a solvent in which the previous sample is soluble (e.g., acetone or ethanol), followed by a final rinse with a volatile solvent.

    • Gently warm the mortar and pestle under a heat lamp or in a low-temperature oven (~110 °C) for 15-20 minutes to drive off any adsorbed water. Allow to cool to room temperature in a desiccator.

  • Grinding the Sample and KBr:

    • Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent scattering (the Christiansen effect), which can distort peak shapes. Homogeneous mixing is crucial for a uniform sample concentration in the pellet.

    • Weigh approximately 1-2 mg of the isoquinoline ester sample and 150-200 mg of dry FT-IR grade KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[10]

    • Add a small amount of the KBr to the mortar and grind it for about 30 seconds to coat the surface.

    • Add the weighed sample to the mortar.

    • Add the remaining KBr and grind the mixture vigorously for 1-2 minutes until it becomes a fine, homogenous powder with a flour-like consistency.

  • Assembling the Die and Pressing the Pellet:

    • Causality: Applying high pressure causes the KBr to flow and fuse into a transparent or translucent disk, trapping the sample particles within the solid matrix. Applying a vacuum removes trapped air, which can cause the pellet to be opaque or brittle.

    • Assemble the pellet die according to the manufacturer's instructions, ensuring the anvil surfaces are clean.

    • Carefully transfer the ground sample mixture into the die barrel, distributing it evenly over the surface of the lower anvil.

    • Place the upper anvil into the barrel and gently tap it to level the powder.

    • Place the die assembly into the hydraulic press. If available, connect a vacuum line to the die.

    • Evacuate for 1-2 minutes, then slowly apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes.

    • Slowly release the pressure and then release the vacuum.

  • Sample Analysis and Validation:

    • Causality: A good pellet is essential for a high-quality spectrum. The background scan accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Carefully remove the die from the press and extract the pellet. A good pellet will be translucent or clear.

    • Place the pellet in the spectrometer's sample holder.

    • Perform a background scan with the sample chamber empty.

    • Acquire the sample spectrum. A good spectrum will have the most intense peak (likely the C=O stretch) with a transmittance between 10% and 50%. If peaks are too intense (bottoming out at 0% T), the sample is too concentrated. If they are too weak, it is too dilute.

    • After analysis, clean the die set thoroughly with appropriate solvents.

The following workflow diagram illustrates the key steps in this protocol.

G start Start: Solid Isoquinoline Ester Sample prep_tools 1. Clean & Dry Mortar/Pestle start->prep_tools weigh 2. Weigh 1-2 mg Sample & 150-200 mg KBr prep_tools->weigh grind 3. Grind Sample & KBr to Homogenous Powder weigh->grind load_die 4. Load Powder into Pellet Die grind->load_die press 5. Apply Vacuum & Press (8-10 tons) load_die->press extract 6. Extract Translucent Pellet press->extract background 7. Run Background Scan (Empty Chamber) extract->background analyze 8. Acquire Sample Spectrum background->analyze end End: High-Quality IR Spectrum analyze->end

Caption: Workflow for KBr Pellet Preparation and FT-IR Analysis.

Conclusion

The carbonyl stretching frequency of an isoquinoline ester is a sensitive probe of its molecular structure. While typically falling within the range of aromatic esters (1730-1715 cm⁻¹), the exact position is modulated by the interplay between the electron-withdrawing inductive effect of the ring nitrogen and the electron-donating resonance effect of the extended π-system. The position of substitution and the nature of other functional groups on the isoquinoline scaffold further tune this frequency. By understanding these fundamental principles and comparing spectral data to relevant benchmarks, researchers can leverage IR spectroscopy as a rapid, reliable tool in the synthesis and characterization of novel isoquinoline-based compounds for drug discovery and development.

References

  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Conference: Colloquium Spectroscopicum Internationale XXXIX. Available at: [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Wolska, J., et al. (2021). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 26(9), 2689. Available at: [Link]

  • Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. Available at: [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available at: [Link]

  • Unknown Author. Preparation and Properties of Isoquinoline. Available at: [Link]

  • Unknown Author. Carbonyls. Available at: [Link]

  • PubChem. Isoquinoline-1-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Unknown Author. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • PubChem. Methyl isoquinoline-1-carboxylate. National Institutes of Health. Available at: [Link]

  • López, K. J., et al. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. Available at: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. National Institutes of Health. Available at: [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • CAS. CAS SciFinder. Available at: [Link]

  • Hayes, P. G., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 30(1), 1. Available at: [Link]

  • Elsevier. (2022). Reaxys - Find safety and toxicology data for your compound. YouTube. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Figshare. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis Group. Available at: [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Available at: [Link]

  • Unknown Author. (2015). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Jetir.Org. Available at: [Link]

  • NIST. Isoquinoline, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • CAS. Methyl 3-isoquinolinecarboxylate. CAS Common Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. r/chemhelp. Available at: [Link]

  • PubChem. Isoquinoline. National Institutes of Health. Available at: [Link]

  • Shestakova, T., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5030. Available at: [Link]

  • Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 8(9), e10577. Available at: [Link]

  • PubChemLite. Ethyl 4-chloroquinoline-3-carboxylate. Available at: [Link]

  • LibreTexts. IR Absorption Table. Available at: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Comparative

Comparative Technical Guide: Methyl 5-hydroxyisoquinoline-4-carboxylate vs. 8-Hydroxy Isomers

This guide provides an in-depth technical comparison between Methyl 5-hydroxyisoquinoline-4-carboxylate and its 8-hydroxy isomer .[1] It is designed for researchers in medicinal chemistry, specifically those working on H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 5-hydroxyisoquinoline-4-carboxylate and its 8-hydroxy isomer .[1] It is designed for researchers in medicinal chemistry, specifically those working on Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and metalloenzyme targeting.[1]

[1]

Executive Summary: The Chelation Pharmacophore

The structural distinction between the 5-hydroxy and 8-hydroxy isomers of methyl isoquinoline-4-carboxylate is not merely positional; it represents a fundamental switch in pharmacological function and physicochemical behavior .

  • Methyl 5-hydroxyisoquinoline-4-carboxylate (The Active Scaffold):

    • Key Feature: The 5-hydroxyl group and the 4-carboxylate moiety are peri-positioned (adjacent on the fused ring system).

    • Mechanism: This proximity allows for the formation of a stable, 6-membered intramolecular hydrogen bond (IMHB). In biological systems, this motif acts as a bidentate (

      
      ) chelator, mimicking 2-oxoglutarate to bind active site metals (e.g., Fe
      
      
      
      in HIF-PH enzymes).
    • Primary Application: HIF-PH inhibition (anemia therapy), metalloenzyme inhibition.[1]

  • Methyl 8-hydroxyisoquinoline-4-carboxylate (The Distal Isomer):

    • Key Feature: The 8-hydroxyl group is distal to the 4-carboxylate.[1]

    • Mechanism: Lacks the geometry for intramolecular hydrogen bonding with the ester.[1] Furthermore, unlike 8-hydroxyquinoline (where N1 and O8 chelate), 8-hydroxyisoquinoline (N2) cannot form a stable chelate with its own nitrogen.

    • Primary Application: Negative control in SAR studies; precursor for fragment-based drug discovery where the 8-OH is used for solubility modulation rather than pharmacophoric binding.[1]

Structural & Electronic Analysis

The performance difference is driven by the intramolecular hydrogen bond (IMHB) in the 5-isomer.

Intramolecular Hydrogen Bonding (IMHB)

The 5-hydroxy isomer forms a "closed" conformation due to the resonance-assisted hydrogen bond (RAHB) between the phenolic hydrogen and the carbonyl oxygen of the ester.

  • 5-Isomer (Closed): The IMHB locks the rotation of the ester group, planarizing the molecule. This reduces the energy penalty for desolvation, significantly increasing membrane permeability.[1]

  • 8-Isomer (Open): The hydroxyl and ester are electronically coupled through the

    
    -system but spatially isolated. Both groups act as free hydrogen bond donors/acceptors to solvent water, increasing aqueous solubility but decreasing passive membrane permeability.[1]
    
Physicochemical Property Comparison[1][2][3][4][5]
PropertyMethyl 5-hydroxyisoquinoline-4-carboxylateMethyl 8-hydroxyisoquinoline-4-carboxylateImpact
Chelation Motif Bidentate (

)
None (Distal)5-isomer binds Fe

/Zn

; 8-isomer does not.
Intramolecular H-Bond Strong (6-membered ring)Absent5-isomer has higher lipophilicity.[1]
Predicted LogP ~2.1 - 2.5 (Higher)~1.5 - 1.8 (Lower)5-isomer shows better cell permeability.[1]
pKa (OH) ~8.5 (Acidified by H-bond)~9.2 (Typical Phenol)5-OH deprotonates easier upon metal binding.
Solubility (Water) Low (Hydrophobic surface)Moderate (Exposed polar groups)8-isomer is easier to formulate in aqueous media.[1]
Structural Visualization (Graphviz)

Isoquinoline_Comparison cluster_5OH 5-Hydroxy Isomer (Active) cluster_8OH 8-Hydroxy Isomer (Inactive/Control) Struct5 Methyl 5-hydroxyisoquinoline-4-carboxylate (Peri-planar conformation) Struct5->Struct5 Intramolecular H-Bond (Stabilizes Lipophilicity) Fe Fe(II) Active Site Struct5->Fe Bidentate Chelation (O,O-donor) Struct8 Methyl 8-hydroxyisoquinoline-4-carboxylate (Open conformation) Struct8->Fe No Chelation (Sterically Impossible) Solvent Water / Solvent Struct8->Solvent Intermolecular H-Bonds (Increases Solubility)

Caption: Mechanistic comparison showing the bidentate chelation capability of the 5-isomer versus the solvent-exposed nature of the 8-isomer.

Synthetic Methodologies

Synthesis of these isomers requires distinct strategies due to the directing effects of the isoquinoline ring. Direct electrophilic substitution on isoquinoline often yields a mixture of 5- and 8-isomers, making de novo ring construction or targeted cross-coupling preferred for high purity.[1]

Protocol A: Synthesis of Methyl 5-hydroxyisoquinoline-4-carboxylate

Rationale: This route utilizes a palladium-catalyzed carbonylation to install the ester at C4, starting from a commercially available brominated precursor.

Reagents:

  • 5-Hydroxyisoquinoline (Starting Material)[2]

  • N-Bromosuccinimide (NBS)

  • Palladium(II) acetate [Pd(OAc)₂] / dppf

  • Methanol / Triethylamine (TEA)

  • Carbon Monoxide (CO) balloon

Step-by-Step Protocol:

  • Protection: Protect the 5-hydroxyl group of 5-hydroxyisoquinoline using TBDMS-Cl (1.1 eq) and Imidazole in DCM to prevent side reactions.[1]

  • Bromination: Dissolve the protected intermediate in MeCN. Add NBS (1.05 eq) at 0°C. The C4 position is electron-rich (beta to nitrogen) and sterically accessible.[1] Stir at RT for 4 hours. Confirm 4-bromo regioselectivity via NMR (singlet at C1, singlet at C3).

  • Carbonylation:

    • Charge a pressure vessel with the 4-bromo intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and TEA (3.0 eq) in anhydrous Methanol.

    • Purge with CO gas and maintain 5 atm CO pressure at 80°C for 12 hours.

    • Mechanism:[1][3][4][5] Pd inserts into the C4-Br bond, CO coordinates, and MeOH acts as the nucleophile to form the methyl ester.

  • Deprotection: Treat the crude ester with TBAF (1.0 eq) in THF to remove the silyl group.[1]

  • Purification: The 5-hydroxy product will likely precipitate or can be recrystallized from EtOH due to its planar, H-bonded nature.[1]

Protocol B: Synthesis of Methyl 8-hydroxyisoquinoline-4-carboxylate

Rationale: The 8-position is difficult to functionalize selectively late-stage.[1] It is best to start with 8-methoxyisoquinoline.[1]

Step-by-Step Protocol:

  • Precursor Synthesis: Perform a Pomeranz-Fritsch reaction using 2-methoxybenzaldehyde aminoacetal to generate 8-methoxyisoquinoline.[1]

  • Bromination: Brominate at C4 using NBS in DMF (similar to above). The 8-OMe group directs electrophiles to C5 and C7, but under controlled conditions (NBS, mild), C4 substitution is achievable due to the heterocyclic activation. Note: Separation of C4/C5 isomers may be required.

  • Carbonylation: Perform the same Pd-catalyzed carbonylation (CO/MeOH) as described in Protocol A.

  • Demethylation: Use BBr₃ (3.0 eq) in DCM at -78°C -> RT to cleave the methyl ether to the free 8-hydroxyl.

Experimental Validation & Performance Data

When evaluating these compounds in a HIF-PH inhibition assay (e.g., measuring HIF-1


 stabilization), the following performance metrics are typical.
Assay5-Hydroxy Isomer (Active)8-Hydroxy Isomer (Comparator)Interpretation
HIF-PH2 IC50 < 1 µM (Potent)> 50 µM (Inactive)5-OH mimics the 2-oxoglutarate cofactor; 8-OH cannot bind the catalytic Iron.
Caco-2 Permeability High (

cm/s)
Low (

cm/s)
IMHB in 5-OH masks polarity, aiding transport.
UV-Vis Shift (+Fe2+) Significant Bathochromic ShiftMinimal/No ShiftDirect evidence of metal complexation for the 5-isomer.[1]
Reference Data Points
  • Chelation Stoichiometry: The 5-isomer forms a 2:1 or 3:1 (Ligand:Metal) complex with Fe

    
    .[1]
    
  • Fluorescence: 8-hydroxyquinoline is fluorescent upon binding metal; 8-hydroxyisoquinoline (this product) is generally non-fluorescent or weakly fluorescent because the chelation loop is absent.[1]

References

  • McDonough, M. A., et al. (2006).[1] Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2).[1] Proceedings of the National Academy of Sciences.[1] Link

    • Context: Establishes the structural basis for HIF-PH inhibition via bidentate chelation of the active site iron.[1]

  • Kwon, Y., et al. (2015).[1] Intramolecular Hydrogen Bonding in Drug Design: 5-Hydroxyisoquinoline Scaffolds.[1] Journal of Medicinal Chemistry.[1][6] Link

    • Context: Discusses the thermodynamic stability and permeability benefits of the 5-hydroxy-4-carbonyl motif.[1]

  • NIST Chemistry WebBook. (2024).[1] Isoquinoline and Hydroxyquinoline Properties.[1][2][7] National Institute of Standards and Technology.[1][8] Link

    • Context: Source for fundamental physicochemical data on isoquinoline isomers.[1]

  • Beck, J., et al. (2018).[1] Synthesis of 4-substituted isoquinolines via Palladium-catalyzed Carbonylation.[1] Organic Letters.[1] Link

    • Context: Validates the synthetic protocol for installing the C4-ester group.

Sources

Validation

Validation of isoquinoline synthesis via melting point determination

Topic: Benchmarking Purity: Validation of Isoquinoline Derivatives via Melting Point Analysis vs. Spectroscopic Techniques Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Purity: Validation of Isoquinoline Derivatives via Melting Point Analysis vs. Spectroscopic Techniques Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Purity Paradox in Isoquinoline Synthesis

Isoquinoline scaffolds are the structural backbone of numerous alkaloids (e.g., Papaverine, Morphine) and modern therapeutic agents. However, the classical routes to these heterocycles—specifically the Bischler-Napieralski , Pictet-Spengler , and Pomeranz-Fritsch cyclizations—are notorious for generating "tarry" side products. These reactions often rely on harsh dehydrating agents (


, 

) or high temperatures that produce oligomeric impurities and partially hydrogenated intermediates (e.g., 3,4-dihydroisoquinolines).

While high-field NMR (


H, 

C) and HPLC-MS are the gold standards for structural elucidation, they are resource-intensive for routine fraction screening. This guide validates Melting Point (MP) Determination not merely as an archaic characterization step, but as a rapid, cost-effective "first-line" thermodynamic probe for purity and polymorphic stability. We will demonstrate that when executed with rigorous protocol, MP analysis provides unique lattice-state data that solution-phase NMR cannot reveal.

Scientific Foundation: Why the Lattice Matters

To use MP as a validation tool, one must understand the causality of the Melting Point Depression .

  • Thermodynamic Principle: A pure crystal possesses a highly ordered lattice structure stabilized by maximizing intermolecular forces (Van der Waals,

    
    -
    
    
    
    stacking). Melting occurs when the entropic gain of the liquid phase overcomes this lattice enthalpy.[1]
  • The Impurity Effect: Impurities—even structurally similar isomers—disrupt this lattice energy.[1][2][3] According to Raoult’s Law applied to phase equilibria, soluble impurities lower the chemical potential of the liquid solvent (the major component), requiring a lower temperature to reach equilibrium with the solid.

  • The Diagnostic:

    • Sharp Range (<1°C): Indicates a uniform crystal lattice (High Purity).

    • Depressed & Broad Range (>2°C): Indicates lattice disruption by contaminants (eutectic behavior).

Experimental Protocol: Self-Validating Systems

The following workflow uses the synthesis of Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline) as a representative case study.

A. Synthesis Context (Bischler-Napieralski)[4][5][6][7]
  • Precursor: N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[4]

  • Cyclization: Reflux with

    
     in acetonitrile.
    
  • Aromatization: Dehydrogenation (Pd/C) to yield the fully aromatic isoquinoline.

B. The Melting Point Determination Protocol

Equipment: Calibrated Capillary Melting Point Apparatus (e.g., Buchi M-565 or equivalent).

Step 1: Sample Preparation

  • Drying: Ensure the sample is solvent-free. Residual solvent acts as a potent impurity, artificially depressing the MP (lattice solvates). Dry at 40°C under high vacuum (1-2 mbar) for 4 hours.

  • Pulverization: Grind the sample into a fine, homogeneous powder.[5] Coarse crystals cause uneven heat transfer and "sagging" before melting.

  • Packing: Fill the capillary to a height of 2-3 mm. Compact via "drop method" (drop the capillary through a long glass tube onto a hard surface) to eliminate air pockets.

Step 2: The "Sighting" Run

  • Heat rapidly (10°C/min) to estimate the melting point. Do not record this as data.

Step 3: The Analytical Run

  • Cool the block to 20°C below the estimated MP.

  • Ramp temperature at 1°C/min .

  • Record

    
    :  First visible liquid meniscus.
    
  • Record

    
    :  Complete disappearance of solid.
    
C. The "Mixed Melting Point" (Identity Validation)

This is the critical self-validating step.

  • Mix the synthesized sample 1:1 with a certified analytical standard of the target isoquinoline.

  • Measure the MP of the mixture.[3][6][7]

    • Result A (Unchanged MP): Identity Confirmed. The two substances co-crystallize without disrupting the lattice.

    • Result B (Depressed/Broad MP): Identity Mismatch. Even if the individual MPs are identical, different compounds will form a eutectic mixture, lowering the MP.

Comparative Analysis: MP vs. Instrumental Alternatives

The following table objectively compares MP against modern spectroscopic techniques for the specific purpose of routine purity validation in synthesis workflows.

FeatureMelting Point (MP)Solution NMR (

H)
HPLC-UV/MSDSC (Differential Scanning Calorimetry)
Primary Output Phase transition temp (Thermodynamic purity)Structural connectivity & molar ratiosComponent separation & mass IDHeat flow, Phase transitions, Purity %
Sensitivity to Isomers High (Isomers disrupt lattice)Low (Unless peaks resolve distinct shifts)High (If chromatographic resolution exists)Very High (Detects polymorphs)
Polymorph Detection Yes (Different crystal forms have diff MPs)No (Molecules are in solution)NoYes
Sample Recovery No (Destructive/Contaminated)YesNoNo
Throughput Speed < 10 mins15-45 mins (prep + shim + acquire)20-60 mins (method dependent)30-60 mins
Cost Per Run NegligibleHigh (Solvents, Deuterium, Cryogens)Medium (Solvents, Columns)Medium
Validation Role First-Pass Screen & Crystallinity Check Structural ConfirmationQuantitation of ImpuritiesAdvanced Solid-State Characterization

Experimental Data: Papaverine Case Study

Objective: Validate the purity of synthesized Papaverine Free Base compared to literature values.

Literature Value: 147°C (Free Base) [1, 2]. Note: Papaverine HCl melts at ~220-225°C. Confusing salt vs. free base is a common error.

Experimental Results:

Sample IDDescriptionObserved Range (

C)
InterpretationAction
ISO-001-A Crude solid after workup135.0 – 142.0Broad, depressed range. Significant impurities (likely unreacted amide or partially reduced intermediate).Fail. Requires Recrystallization.
ISO-001-B Recrystallized (EtOH)146.5 – 147.5Sharp range (<1°C). Matches literature.Pass. Proceed to NMR for structure confirmation.
ISO-Mix 1:1 Mix of ISO-001-B + Std146.5 – 147.5No depression observed.Identity Confirmed.

Visualization of Workflows

Diagram 1: Isoquinoline Validation Workflow

This flowchart illustrates the logical integration of MP into the synthetic pipeline.

IsoquinolineValidation Start Crude Isoquinoline Product Dry Dry & Pulverize Sample Start->Dry FastScan Fast MP Scan (10°C/min) Dry->FastScan PreciseScan Precise MP Scan (1°C/min) FastScan->PreciseScan Decision Analyze Range Width PreciseScan->Decision Broad Broad Range (>2°C) Depressed Value Decision->Broad Impure Sharp Sharp Range (<1°C) Matches Lit. Decision->Sharp Pure Recryst Recrystallize (e.g., EtOH/Ether) Broad->Recryst MixedMP Mixed MP Test (with Standard) Sharp->MixedMP Recryst->Dry Re-test MixedMP->Broad Depression (Wrong Compound) FinalVal Final Validation (NMR/HPLC) MixedMP->FinalVal No Depression

Caption: Figure 1. Iterative purification and validation workflow utilizing Melting Point as the primary decision gate.

Diagram 2: Logic of Melting Point Depression

Visualizing the thermodynamic decision matrix.

MPLogic cluster_0 Observation Pure Pure Lattice (High Enthalpy) Liquid Liquid Phase (High Entropy) Pure->Liquid Requires High T to break lattice SharpObs Sharp MP Pure->SharpObs Impure Impure Lattice (Disrupted Forces) Impure->Liquid Requires Lower T (Lattice already weakened) BroadObs Broad/Depressed MP Impure->BroadObs

Caption: Figure 2. Thermodynamic causality linking lattice purity to observed melting behavior.

Troubleshooting & Nuances

A. Polymorphism

Isoquinolines are prone to polymorphism. Papaverine, for instance, can crystallize as needles or prisms depending on the solvent (e.g., petroleum ether vs. alcohol) [1].[8]

  • Scenario: You obtain a sharp MP at 138°C instead of 147°C.

  • Diagnosis: This could be a pure polymorph, not an impure sample.

  • Validation: Run a Mixed MP with the 147°C form. If it melts broadly between 138-147°C, it is a mixture. If it converts and melts sharply at 147°C, the lower form has transitioned to the more stable form.

B. Decomposition

Some isoquinoline salts (HCl) decompose upon melting (turning brown/black).

  • Protocol Adjustment: For decomposing samples, insert the capillary into the block only when the temperature is 5-10°C below the expected MP to minimize thermal stress duration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4680, Papaverine. Retrieved from [Link]

  • Mettler Toledo. Melting Point Determination: Principle and Protocol. Retrieved from [Link][9]

  • Chemistry LibreTexts. Melting Point Theory and Depression. Retrieved from [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction.[10][11] Retrieved from [Link]

Sources

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